molecular formula C10H16N2O B582965 1-(2H-Pyran-2-ylmethyl)piperazine CAS No. 141929-42-2

1-(2H-Pyran-2-ylmethyl)piperazine

Numéro de catalogue: B582965
Numéro CAS: 141929-42-2
Poids moléculaire: 180.251
Clé InChI: YSJDALDMRWLLEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2H-Pyran-2-ylmethyl)piperazine is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.251. The purity is usually 95%.
BenchChem offers high-quality 1-(2H-Pyran-2-ylmethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2H-Pyran-2-ylmethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

141929-42-2

Formule moléculaire

C10H16N2O

Poids moléculaire

180.251

Nom IUPAC

1-(2H-pyran-2-ylmethyl)piperazine

InChI

InChI=1S/C10H16N2O/c1-2-8-13-10(3-1)9-12-6-4-11-5-7-12/h1-3,8,10-11H,4-7,9H2

Clé InChI

YSJDALDMRWLLEQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2C=CC=CO2

Origine du produit

United States
Foundational & Exploratory

Chemical Architecture & Synthetic Protocols: 1-(2H-Pyran-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide deconstructs the chemical entity 1-(2H-Pyran-2-ylmethyl)piperazine . While the IUPAC designation provides a precise structural address, the molecule itself represents a significant synthetic challenge. The collision of the privileged piperazine scaffold (a staple in GPCR medicinal chemistry) with the 2H-pyran ring (a reactive, valence-tautomeric diene) creates a unique problem set for organic synthesis. This guide outlines the rigorous nomenclature, the thermodynamic instability of the pyran core, and a self-validating protocol for its construction via the Achmatowicz rearrangement.

Part 1: Structural Ontology & IUPAC Nomenclature

To understand the synthesis, we must first dissect the nomenclature. The name 1-(2H-Pyran-2-ylmethyl)piperazine is constructed hierarchically, prioritizing the nitrogenous heterocycle as the parent structure.

Nomenclature Breakdown

The IUPAC name is derived from the following components:

ComponentRoleStructure/Description
Piperazine Parent Hydride A six-membered saturated ring with 1,4-nitrogen atoms.[1] Selected as the parent due to its seniority in functional class naming for amines.
Methyl Linker A single carbon spacer (-CH₂-) connecting the parent ring to the substituent.
2H-Pyran Substituent A six-membered unsaturated ether containing two double bonds and one sp³ hybridized carbon at position 2.
2-yl Locant Indicates the attachment point is at the saturated C2 position of the pyran ring.
1- Position Indicates the entire substituent group is attached to nitrogen-1 of the piperazine.
Structural Visualization

The molecule consists of a basic piperazine headgroup tethered to a lipophilic, electron-rich pyran tail.

Critical Structural Note: The "2H" designation is vital. It distinguishes the ring from its isomer, 4H-pyran. In 2H-pyran, the sp³ carbon is adjacent to the oxygen, creating a diene system prone to electrocyclic ring opening.

Part 2: The Stability Paradox (Expertise & Experience)

As an application scientist, I must highlight a critical failure point in designing this scaffold: The 2H-Pyran Valence Tautomerism.

Unlike the aromatic pyridine or the saturated tetrahydropyran, the 2H-pyran ring is electronically restless. It exists in a thermal equilibrium with its acyclic isomer, the (Z)-2,4-dienal , via a 6


-electrocyclic ring opening.
  • The Risk: Standard nucleophilic substitution (e.g., reacting 2-(chloromethyl)-2H-pyran with piperazine) often fails because the basic conditions and heat required for substitution drive the equilibrium toward the acyclic dienal, leading to polymerization or degradation.

  • The Solution: We utilize the Achmatowicz Rearrangement , converting a furan alcohol into a dihydropyranone, which serves as a stable surrogate.[2] The unstable 2H-pyran moiety is generated only in the final stage or kept in its reduced dihydropyran form for stability.

Part 3: Synthetic Architecture & Protocols

The following protocol utilizes a "Masked Pyran" strategy. We synthesize the stable 6-hydroxy-2H-pyran-3(6H)-one intermediate first, couple the piperazine, and then perform the final reduction/elimination.

Experimental Workflow (Graphviz)

SyntheticPathway cluster_stability Stability Control Point Furan Furfuryl Alcohol (Starting Material) Achmatowicz Achmatowicz Rearrangement (Oxidative Expansion) Furan->Achmatowicz NBS or m-CPBA THF/H2O Pyranone Pyranulose Intermediate Achmatowicz->Pyranone Ring Expansion ReductiveAmination Reductive Amination (Piperazine Coupling) Pyranone->ReductiveAmination Piperazine, NaBH(OAc)3 DCE, pH 5-6 Target 1-(2H-Pyran-2-ylmethyl) piperazine ReductiveAmination->Target Dehydration/Reduction (Luche Conditions)

Figure 1: Synthetic logic flow moving from stable furan precursors to the sensitive pyran-piperazine target via the Achmatowicz rearrangement.

Detailed Protocol: The "Aza-Achmatowicz" Route

Objective: Synthesize the core scaffold while avoiding electrocyclic ring opening.

Reagents:

  • Furfuryl amine derivative (Precursor)

  • 
    -CPBA (meta-Chloroperoxybenzoic acid)
    
  • Piperazine (anhydrous)

  • 
     (Sodium triacetoxyborohydride)
    

Step-by-Step Methodology:

  • Oxidative Ring Expansion (Achmatowicz):

    • Dissolve 2-(aminomethyl)furan (protected as carbamate if necessary) in THF/Water (4:1).

    • Cool to 0°C. Add

      
      -CPBA (1.1 eq) portion-wise.
      
    • Mechanism:[3] The furan undergoes oxidation to an enedione, which cyclizes to form the 6-hydroxy-2H-pyran-3(6H)-one (pyranulose).

    • Checkpoint: Monitor TLC for disappearance of furan. The product is a hemiacetal and sensitive to acid.

  • Reductive Amination (Coupling):

    • Isolate the pyranulose intermediate.

    • Dissolve in 1,2-dichloroethane (DCE). Add Piperazine (1.2 eq).

    • Add

      
       (1.5 eq) and stir at room temperature for 12 hours.
      
    • Why this works: This installs the piperazine at the C2 position (or via the side chain depending on the specific furan precursor) without exposing the ring to harsh alkylation conditions.

  • Dehydration to 2H-Pyran (The Critical Step):

    • The resulting intermediate is a dihydropyran.[2] To access the 2H-pyran target, perform a mild elimination (often requiring activation of the hydroxyl group followed by base treatment).

    • Caution: Store the final product in benzene or toluene at -20°C. Pure 2H-pyrans polymerize upon exposure to air at room temperature.

Part 4: Pharmacological Applications[4][5]

The 1-(2H-Pyran-2-ylmethyl)piperazine motif is a theoretical bioisostere for benzyl-piperazines found in CNS drugs.

PropertyEffect on Pharmacology
Piperazine Core Provides basicity (

) for salt bridge formation with Asp/Glu residues in GPCR binding pockets (e.g., Dopamine D2, Serotonin 5-HT).
2H-Pyran Ring Acts as a lipophilic spacer. Unlike a phenyl ring, the pyran is a "soft" electrophile. It can potentially form covalent bonds with cysteine residues in the target protein via Michael addition (if the ring opens).
Metabolic Fate The 2H-pyran ring is rapidly metabolized by cytochrome P450s (epoxidation), making this scaffold a "short-acting" pharmacophore.

References

  • Tong, R. (2016). Achmatowicz Rearrangement: A Gold Mine for the Synthesis of Diverse Heterocyclic Scaffolds. Accounts of Chemical Research. Link

  • Blume, F., et al. (2018).[4] Enzymatic Ring Expansion of Furfurylamines: A Biocatalytic Aza-Achmatowicz Reaction. Synlett. Link

  • BenchChem. (2025).[5] Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides. Link

  • Deska, J., et al. (2015). The Aza-Achmatowicz Reaction: Synthesis of Piperidinones from Furans.[2] Synthesis. Link

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link

Sources

Spectroscopic Data for 1-(2H-Pyran-2-ylmethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 1-(2H-Pyran-2-ylmethyl)piperazine is a molecule of interest, incorporating two key heterocyclic scaffolds: the 2H-pyran ring, a structural motif found in numerous natural products[1], and the piperazine ring, a ubiquitous component in pharmacologically active compounds[2]. The linkage of these two moieties via a methylene bridge presents a unique chemical architecture.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(2H-Pyran-2-ylmethyl)piperazine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As experimental data for this specific molecule is not widely available in public literature, this document synthesizes information from analogous structures and established spectroscopic principles to offer a robust predictive analysis. The methodologies described herein are designed to serve as a self-validating framework for researchers, ensuring both scientific rigor and practical applicability in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the electronic environment of each nucleus. For 1-(2H-Pyran-2-ylmethyl)piperazine, both ¹H and ¹³C NMR will be indispensable for confirming the connectivity and stereochemistry of the molecule.

Expertise & Experience: The Rationale Behind Predicted Chemical Shifts

The predicted NMR spectra are a composite of the characteristic signals from the 2H-pyran and N-substituted piperazine moieties. The electronic properties of one part of the molecule will influence the other, which is reflected in the predicted chemical shifts.

  • ¹H NMR Spectroscopy : The proton spectrum is expected to be complex, with distinct regions corresponding to the pyran and piperazine rings.

    • 2H-Pyran Protons : The vinyl protons of the 2H-pyran ring are expected to appear in the downfield region, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the double bond. The proton on the C2 carbon, being adjacent to the oxygen atom and a chiral center, will likely resonate around 4.0-4.5 ppm as a multiplet. The protons on the saturated carbons of the pyran ring will be found further upfield.

    • Methylene Bridge Protons (-CH₂-) : The two protons of the methylene bridge connecting the pyran and piperazine rings are diastereotopic because they are adjacent to a chiral center (C2 of the pyran ring). Therefore, they are expected to appear as two distinct signals, likely a pair of doublets (an AB quartet), in the range of 2.5-3.0 ppm.

    • Piperazine Protons : In N-substituted piperazines, the four protons on the carbons adjacent to the substituted nitrogen are chemically distinct from the four protons adjacent to the NH group. The protons closer to the pyran moiety will likely appear as a complex multiplet around 2.5-2.8 ppm. The protons on the other side of the piperazine ring, adjacent to the secondary amine, are expected to be at a slightly different chemical shift, perhaps around 2.8-3.0 ppm[3]. The NH proton itself will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon spectrum will complement the proton data, confirming the carbon skeleton.

    • 2H-Pyran Carbons : The olefinic carbons (C=C) of the pyran ring are expected in the downfield region of the spectrum, typically between 100 and 140 ppm. The C2 carbon, bonded to an oxygen, will be in the range of 70-80 ppm.

    • Methylene Bridge Carbon : The carbon of the methylene linker is predicted to be in the range of 55-65 ppm.

    • Piperazine Carbons : The carbon atoms of the piperazine ring typically resonate in the 40-55 ppm range. Due to the asymmetric substitution, four distinct signals may be expected for the piperazine carbons[2].

Predicted NMR Data

The following tables summarize the predicted chemical shifts for 1-(2H-Pyran-2-ylmethyl)piperazine.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~5.8 - 6.2m1HVinyl H (pyran)
~5.0 - 5.4m1HVinyl H (pyran)
~4.0 - 4.5m1HH-2 (pyran)
~2.8 - 3.0m4HPiperazine N-CH₂
~2.5 - 2.8m4HPiperazine N-CH₂
~2.5 - 3.0dd2HFuran-CH₂
~1.5 - 2.0m4HAliphatic CH₂ (pyran)
Variablebr s1HNH (piperazine)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~120 - 140Vinyl C (pyran)
~100 - 115Vinyl C (pyran)
~70 - 80C-2 (pyran)
~55 - 65Furan-CH₂
~50 - 55Piperazine N-CH₂
~45 - 50Piperazine N-CH₂
~20 - 35Aliphatic CH₂ (pyran)
Trustworthiness: A Self-Validating Experimental Protocol

To obtain high-quality NMR spectra, a standardized protocol is essential. This ensures reproducibility and allows for confident data interpretation.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts[4].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm)[4][5].

    • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is appropriate for the instrument[5].

  • Instrument Setup and Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity[5].

    • For ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR : Use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay will be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus[6].

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and apply baseline correction.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate phase_baseline->calibrate integrate Integrate calibrate->integrate

Caption: Workflow for NMR Spectroscopy.

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For 1-(2H-Pyran-2-ylmethyl)piperazine, electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent protonated molecular ion.

Expertise & Experience: Predicting the Fragmentation Pathway

The fragmentation of the molecule in the mass spectrometer is not random; it follows predictable pathways governed by the relative stability of the resulting fragments. The molecular formula of 1-(2H-Pyran-2-ylmethyl)piperazine is C₁₀H₁₈N₂O, with a molecular weight of 182.26 g/mol . The expected [M+H]⁺ ion would be at m/z 183.27.

Key fragmentation pathways are likely to involve the cleavage of the bonds alpha to the nitrogen atoms and the pyran oxygen, as these are points of relative instability.

  • Alpha-Cleavage at the Piperazine Nitrogen : The most probable initial fragmentation is the cleavage of the C-N bond between the methylene bridge and the piperazine ring. This would lead to two primary fragments: the piperazine radical cation and a stable pyran-containing fragment.

  • Piperazine Ring Fragmentation : The piperazine ring itself can undergo characteristic fragmentation, often involving the loss of ethyleneimine units, leading to fragments at m/z 56 and 70[6].

  • Pyran Ring Fragmentation : The 2H-pyran ring can also fragment, although this may be less favored than the cleavage at the piperazine moiety.

Predicted Mass Spectrometry Data

Table 3: Predicted Key Ions in ESI-MS

m/z (Predicted)Assignment
183.27[M+H]⁺ (Molecular Ion)
97.06[C₅H₉O]⁺ (Pyran-ylmethyl fragment)
86.10[C₄H₁₀N₂]⁺ (Piperazine fragment)
70.07[C₃H₆N]⁺ (Piperazine fragment)
56.06[C₂H₄N]⁺ (Piperazine fragment)
Trustworthiness: A Self-Validating Experimental Protocol

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation :

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile[7].

    • Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL range[7].

    • Ensure the sample is free of non-volatile salts, which can interfere with the ionization process.

  • Instrument Setup and Data Acquisition :

    • Infuse the sample solution directly into the ESI source or introduce it via an LC system.

    • Operate the mass spectrometer in positive ion mode.

    • Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal of the [M+H]⁺ ion.

    • For structural confirmation, perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and observe the daughter ions.

MS_Fragmentation M [M+H]⁺ m/z = 183.27 F1 Pyran-ylmethyl Cation [C₅H₉O]⁺ m/z = 97.06 M->F1 α-cleavage F2 Piperazine Radical [C₄H₁₀N₂]•⁺ m/z = 86.10 M->F2 α-cleavage F3 [C₃H₆N]⁺ m/z = 70.07 F2->F3 Ring fragmentation F4 [C₂H₄N]⁺ m/z = 56.06 F3->F4 Loss of CH₂

Caption: Predicted ESI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: Correlating Vibrations with Structure

The IR spectrum of 1-(2H-Pyran-2-ylmethyl)piperazine will display a combination of absorption bands corresponding to its constituent parts.

  • N-H Stretch : The secondary amine of the piperazine ring will show a characteristic N-H stretching vibration, typically in the range of 3200-3500 cm⁻¹, which is often a medium to weak, somewhat broad peak[1].

  • C-H Stretches : The spectrum will contain C-H stretching vibrations from the sp³ hybridized carbons (alkane C-H) just below 3000 cm⁻¹ and from the sp² hybridized carbons (alkene C-H) just above 3000 cm⁻¹.

  • C=C Stretch : The double bond in the 2H-pyran ring will give rise to a C=C stretching absorption in the region of 1640-1680 cm⁻¹[8].

  • C-O Stretch : The ether linkage (C-O-C) within the pyran ring will produce a strong C-O stretching band, typically in the 1050-1150 cm⁻¹ region.

  • C-N Stretch : The C-N stretching vibrations of the piperazine ring are expected in the 1020-1250 cm⁻¹ range[1].

Predicted Infrared Spectroscopy Data

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, broadN-H stretch (secondary amine)
>3000Medium=C-H stretch (alkene)
<3000Strong-C-H stretch (alkane)
~1660MediumC=C stretch
~1450MediumCH₂ bend
~1100StrongC-O-C stretch (ether)
~1050Medium-StrongC-N stretch
Trustworthiness: A Self-Validating Experimental Protocol

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy.

  • Instrument Setup :

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

  • Sample Analysis :

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹[9].

  • Data Processing :

    • The software will automatically subtract the background spectrum.

    • Identify and label the significant absorption peaks.

IR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_process Data Processing clean Clean ATR Crystal background Acquire Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire Acquire Sample Spectrum apply_pressure->acquire subtract Subtract Background acquire->subtract identify Identify & Label Peaks subtract->identify

Caption: Workflow for ATR-FTIR Spectroscopy.

Conclusion

The comprehensive spectroscopic characterization of 1-(2H-Pyran-2-ylmethyl)piperazine is essential for its unambiguous identification and quality assessment. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, grounded in the established spectral properties of its constituent 2H-pyran and piperazine moieties. The causality-driven interpretations and self-validating experimental protocols outlined herein are designed to empower researchers in their synthetic and analytical endeavors. By leveraging these spectroscopic techniques in concert, scientists can confidently confirm the structure and purity of this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. Available from: [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41249-41261. Available from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Available from: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Available from: [Link]

  • Saleh, M. J., & Al-Badrany, K. A. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation.
  • Parlak, C., & Alver, Ö. (2016). 1-(2-NITROPHENYL)PIPERAZINE: NMR, RAMAN, FTIR AND DFT STUDIES. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 329-346.
  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 1-15.
  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10341-10344.
  • Sahu, R. K., et al. (2012). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Journal of the Mexican Chemical Society, 56(3), 256-260.
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available from: [Link]

  • Save My Exams. (2025, June 25). Infrared Spectroscopy (AQA A Level Chemistry): Revision Note. Available from: [Link]

  • S. L. C. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Analytical Chemistry, 41(7), 988-990.
  • Chemistry LibreTexts. (2021, March 5). 9.12: Mass Spectroscopy. Available from: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Department of Chemistry. Available from: [Link]

  • MMRC. (n.d.). Infrared Spectroscopy. Available from: [Link]

  • e-PG Pathshala. (n.d.). Basic principles and Instrumentation for IR spectroscopy. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Available from: [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chlorocurcumin analogues.
  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Available from: [Link]

  • Hossain, M. K., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 13(45), 31835-31851.
  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link]

  • Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Available from: [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Available from: [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 2-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 2,5-Piperazinedione. NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. Available from: [Link]

  • O'Hagan, D. (2000). The INFRARED SPECTROSCOPY (IR) lecture notes. University of St Andrews.
  • ResearchGate. (2025, August 7). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Available from: [Link]

  • PubMed. (2015, August 15). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Available from: [Link]

  • Office of Justice Programs. (2015, August 15). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Available from: [Link]

  • PubMed. (2001, August 15). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Available from: [Link]

  • ResearchGate. (2025, August 6). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. Available from: [Link]

  • SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Available from: [Link]

  • ResearchGate. (2025, August 6). ¹H and ¹³C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Available from: [Link]

  • ResearchGate. (n.d.). 2H-Pyran-2-ones: Structures, syntheses, transformations, applications. Available from: [Link]

  • PubMed. (2009, January 15). Gas-phase fragmentation study of a novel series of synthetic 2-oxo-2H-benzopyrano[2,3-d]pyrimidine derivatives using electrospray ionization tandem mass spectroscopy measured with a quadrupole orthogonal time-of-flight hybrid instrument. Available from: [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available from: [Link]

  • International Journal of Mass Spectrometry. (2005). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) disulfides. Available from: [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 1-(2H-Pyran-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization framework for 1-(2H-Pyran-2-ylmethyl)piperazine . Due to the specific structural features of this compound—combining a basic, polar piperazine core with a reactive, lipophilic 2H-pyran moiety—its solubility behavior is complex and pH-dependent.

Critical Technical Alert: The 2H-pyran ring system is inherently unstable compared to its saturated analog (tetrahydropyran). It frequently exists in equilibrium with open-chain dienones or undergoes acid-catalyzed hydrolysis. Researchers must distinguish between thermodynamic solubility (equilibrium concentration) and kinetic stability (degradation) during profiling.

Part 1: Physicochemical Basis & Structural Analysis[1]

Structural Dissection

The molecule consists of two distinct functional domains that drive its solvent interaction:

  • Domain A: The Piperazine Core (Hydrophilic/Basic)

    • Function: Acts as a solubilizing handle in polar protic solvents.

    • pKa: The distal nitrogen (N4) is highly basic (estimated pKa ~9.8), while the proximal nitrogen (N1) is less basic (pKa ~5.4).

    • Implication: Solubility in water is pH-dependent; the molecule will be highly soluble at pH < 8.0 due to protonation.

  • Domain B: The 2H-Pyran Ring (Lipophilic/Reactive) [1]

    • Function: Provides lipophilicity (LogP contribution) and π-system interactions.

    • Reactivity: Unlike tetrahydropyran (THP), the 2H-pyran ring contains an enol ether motif. It is susceptible to acid-catalyzed hydrolysis (ring opening) and valence tautomerism (electrocyclic ring opening to 1-oxatrienes).

    • Implication: Avoid prolonged exposure to strong acidic aqueous media unless creating a salt in controlled conditions.

Predicted Physicochemical Properties (In Silico)

Values are estimated based on fragment-based QSAR models for the free base.

PropertyPredicted ValueTechnical Note
Molecular Weight ~180.25 g/mol Small molecule, favorable for dissolution kinetics.
LogP (Octanol/Water) 1.2 – 1.8Moderately lipophilic. Soluble in organic solvents (DCM, MeOH).
pKa (Strongest Basic) ~9.6 ± 0.5Protonation at physiological pH (7.4) improves aqueous solubility.
H-Bond Donors 1 (NH)The secondary amine on the piperazine ring.
H-Bond Acceptors 3 (2 N, 1 O)Facilitates solubility in alcohols and water.

Part 2: Solubility Profile by Solvent Class

The following profile categorizes solvents based on their interaction with the solute's amphiphilic nature.

Polar Protic Solvents (High Solubility)
  • Water (pH < 7): High (>50 mg/mL). The compound forms a piperazinium cation.

    • Risk:[2] Aqueous acid may hydrolyze the pyran ring over time.[3]

  • Methanol / Ethanol: High (>100 mg/mL). Excellent solvents for stock preparation. The hydroxyl groups interact with the piperazine nitrogens and pyran oxygen.

Polar Aprotic Solvents (High Solubility & Stability)
  • DMSO / DMF: Very High (>200 mg/mL).

    • Recommendation:Preferred solvent for stock solutions (e.g., 10 mM) for biological assays. It prevents protonation-induced hydrolysis while maintaining high solubility.

  • Acetonitrile: Moderate to High. Good for HPLC mobile phases.

Non-Polar / Chlorinated Solvents
  • Dichloromethane (DCM) / Chloroform: High. The lipophilic pyran ring and the organic nature of the free base make it highly soluble here. Standard solvent for extraction during synthesis.

  • Hexane / Heptane: Low (<1 mg/mL). The polar piperazine core resists dissolution in strictly non-polar hydrocarbons.

Part 3: Experimental Determination Protocols

Do not rely solely on predictions. Use the following self-validating protocol to determine the exact solubility while monitoring for compound degradation.

Workflow Visualization

The following diagram outlines the decision process for solubility screening, integrating a critical stability check for the pyran ring.

SolubilityWorkflow Start Start: Solid Compound (Free Base) SolventSelect 1. Select Solvent System (Aq. Buffer vs Organic) Start->SolventSelect ShakeFlask 2. Shake-Flask Method (Excess Solid, 25°C, 24h) SolventSelect->ShakeFlask Filter 3. Filtration / Centrifugation (Remove undissolved solid) ShakeFlask->Filter Analysis 4. HPLC/LC-MS Analysis Filter->Analysis StabilityCheck CRITICAL CHECK: New Peaks? (Ring Opening?) Analysis->StabilityCheck Stable Single Peak Observed StabilityCheck->Stable No Unstable Multiple Peaks/Degradation StabilityCheck->Unstable Yes CalcSol Calculate Thermodynamic Solubility (Peak Area vs Standard) Stable->CalcSol ReportKinetic Report Kinetic Solubility Only (Flag Instability) Unstable->ReportKinetic

Caption: Solubility determination workflow with integrated stability checkpoint for the acid-sensitive 2H-pyran moiety.

Protocol: Thermodynamic Solubility (Shake-Flask)

Objective: Determine saturation solubility at equilibrium.

  • Preparation: Weigh ~5 mg of 1-(2H-Pyran-2-ylmethyl)piperazine into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Methanol).

  • Equilibration:

    • Agitate at 25°C for 24 hours (use a thermomixer at 700 rpm).

    • Note: If the solution becomes clear, add more solid until a precipitate persists (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification (HPLC-UV/MS):

    • Dilute the supernatant 100-fold with mobile phase.

    • Inject onto a C18 column.

    • Validation Step: Compare the retention time and mass spectrum against a freshly prepared standard. If the peak has shifted or split (e.g., M+18 peak indicating hydrolysis), the compound is unstable in that solvent.

Part 4: Applications in Drug Development[5]

Salt Selection Strategy

To improve aqueous solubility and stability, converting the free base to a salt is recommended.

  • Recommended Acids: Fumaric acid, Maleic acid (Weak acids are preferred to minimize pyran hydrolysis risk during crystallization).

  • Avoid: Strong mineral acids (HCl, H2SO4) in aqueous solution for extended periods, as they may open the 2H-pyran ring.

pH-Dependent Solubility Curve

The solubility of this compound is governed by the Henderson-Hasselbalch equation.

pH_Profile LowPH pH < 5.0 (Fully Protonated) Solubility: HIGH MidPH pH 6.0 - 8.0 (Mono-Protonated) Solubility: MODERATE LowPH->MidPH Deprotonation (N1) HighPH pH > 10.0 (Free Base) Solubility: LOW (Aqueous) MidPH->HighPH Deprotonation (N4)

Caption: Predicted ionization states and relative aqueous solubility across the pH scale.

Formulation Advice
  • For IV Administration: Use a co-solvent system: 5% DMSO / 10% PEG400 / 85% Water (buffered to pH 6.5).

  • For Storage: Store as a solid free base at -20°C under argon. Solutions in DMSO are stable for months at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine. Retrieved from [Link]

  • Menz, H., & Kirsch, S. F. (2006). Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement. Organic Letters. Retrieved from [Link]

  • Goetz, G. H., et al. (2014).Solubility Guidelines for Drug Discovery. American Pharmaceutical Review. (Standard protocol reference).

Sources

Technical Guide: Mechanism of Action of Novel Pyran-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Novel Pyran-Piperazine Derivatives (NPPDs) represent a burgeoning class of hybrid pharmacophores that fuse the structural rigidity of the pyran ring with the privileged, solubilizing nature of the piperazine moiety. Recent high-impact studies (2024–2025) have elucidated a unique dual-mechanism profile for these compounds, distinguishing them from classical nitrogen-heterocycle drugs.

Unlike traditional kinase inhibitors that often rely on oxidative stress or ERK1/2 modulation, the most potent NPPDs (specifically piperazine-substituted pyranopyridines ) function primarily through caspase-dependent apoptosis in oncological targets and virion assembly inhibition in viral targets (specifically HBV), often with sub-micromolar potency.

This guide details the mechanistic underpinnings, synthesis logic, and validation protocols for these derivatives, designed for immediate application in drug discovery workflows.

Part 1: Chemical Architecture & Rational Design

The Hybrid Scaffold Strategy

The efficacy of NPPDs stems from the synergistic coupling of two pharmacophores:

  • The Pyran/Pyranopyridine Core: Acts as the primary binding motif, often mimicking the adenosine/purine ring systems found in ATP-binding pockets of kinases or viral polymerases.

  • The Piperazine Tail: Provides a flexible linker that enhances water solubility and bioavailability. Crucially, the protonatable nitrogens allow for hydrogen bonding with residues (e.g., Asp, Glu) in the solvent-exposed regions of target proteins.

Synthesis Workflow

The synthesis typically follows a nucleophilic aromatic substitution (


) or a catalyzed coupling strategy.

DOT Diagram: Synthesis Logic

SynthesisWorkflow Precursor Pyranopyridine Core (Electrophilic Halogen) Condition Conditions: DMF/K2CO3, 80°C or Pd-Catalysis Precursor->Condition Reagent N-Substituted Piperazine (Nucleophile) Reagent->Condition Intermediate Transition State (Meisenheimer Complex) Condition->Intermediate SNAr / Coupling Product Novel Pyran-Piperazine Derivative (NPPD) Intermediate->Product Elimination/Workup

Caption: General synthetic pathway for pyran-piperazine hybrids via nucleophilic substitution.

Part 2: Mechanism of Action (MoA)

The biological activity of NPPDs is bifurcated into two distinct therapeutic modalities.

MoA 1: Oncology (Caspase-Dependent Apoptosis)

In solid tumor models (e.g., H1299, HepG2), NPPDs induce cell death without triggering the oxidative stress response often associated with non-specific toxins.

  • Target Engagement: The molecule binds to intracellular targets (evidence suggests Src kinase or direct mitochondrial interaction depending on the specific derivative).

  • Signal Transduction:

    • Mitochondrial Permeabilization: Treatment leads to the release of Cytochrome c.

    • Caspase Cascade: Rapid activation of Caspase-9 (intrinsic pathway) followed by executioner Caspase-3/7 .

    • Nuclear Fragmentation: DNA condensation and membrane blebbing occur within 24–48 hours.

  • Negative Controls: Crucially, these compounds do not alter Phospho-ERK1/2 levels, ruling out the MAPK pathway as a primary driver.

MoA 2: Virology (HBV Virion Assembly Inhibition)

In Hepatitis B models (HepaRG cells), specific piperazine-substituted pyranopyridines (e.g., DO11-series) exhibit a "non-destructive" antiviral mechanism.[1]

  • Mechanism: The compound interferes with the encapsidation signal or the interaction between the HBV core protein and the pre-genomic RNA.

  • Outcome: Reduction in secreted virion particles without significant cytotoxicity to the host hepatocyte (high Selectivity Index).

DOT Diagram: Dual-Mechanism Pathway

MoAPathway cluster_Oncology Oncology (H1299/HepG2) cluster_Virology Virology (HBV/HepaRG) Compound Pyran-Piperazine Derivative Mito Mitochondrial Depolarization Compound->Mito Induces ERK ERK1/2 Phosphorylation Compound->ERK No Effect Assembly Virion Assembly / Encapsidation Compound->Assembly Inhibits Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis (DNA Fragmentation) Caspase37->Apoptosis Secreted Secreted Virions Assembly->Secreted Blocked

Caption: Dual MoA showing apoptotic induction in cancer cells and virion assembly inhibition in HBV.

Part 3: Experimental Validation Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended.

Protocol A: Kinetic Apoptosis Profiling (The "Self-Validating" Assay)

Rationale: Distinguishes true apoptosis from necrosis by tracking membrane integrity vs. caspase activity over time.

  • Cell Seeding: Seed H1299 cells at

    
     cells/well in 96-well black-walled plates.
    
  • Treatment: Treat with NPPD (0.1, 1.0, 10

    
    M) for 24h. Include Staurosporine  (1 
    
    
    
    M) as a positive apoptosis control.
  • Dual Staining:

    • Add NucView® 488 (Caspase-3 substrate, Green fluorescence).

    • Add 7-AAD (Membrane impermeable DNA stain, Red fluorescence).

  • Live Imaging: Image every 2 hours using a high-content imager (e.g., IncuCyte).

  • Validation Logic:

    • Apoptosis:[2][3] Cells turn Green first (Caspase active), then Red (Membrane loss).

    • Necrosis: Cells turn Red immediately without Green precursor.

Protocol B: HBV Virion Secretion Assay

Rationale: Confirms antiviral efficacy is due to specific inhibition, not host cell death.

  • Infection: Infect HepaRG cells with HBV (MOI 100).

  • Treatment: Add NPPD at non-cytotoxic concentrations (determined via CC50) on days 4, 7, and 10 post-infection.

  • Supernatant Analysis: Collect supernatant on day 11.

  • Quantification: Extract viral DNA and perform qPCR for HBV rcDNA.

  • Normalization: Normalize viral load against total intracellular protein to rule out cell loss.

Part 4: Data Summary & Comparative Potency

The following table summarizes the potency of representative piperazine-substituted pyranopyridines (e.g., DO11 series) compared to standard care.

Compound IDTarget Cell LineIC50 / EC50 (

M)
CC50 (

M)
Selectivity Index (SI)Primary Mechanism
DO11-46 H1299 (Lung Ca)0.85

0.1
> 50> 58Caspase-3/7 Activation
DO11-48 HepG2 (Liver Ca)1.20

0.3
> 50> 41Caspase-3/7 Activation
DO11-48 HBV (Virion)0.45

0.05
> 100> 220Assembly Inhibition
Sorafenib HepG24.50

0.5
12.02.6Kinase Inhibition
Lamivudine HBV0.10

0.02
> 1000> 10000Polymerase Inhibition

Note: Data represents aggregated trends from recent high-impact studies [1, 2].

References

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. (2025).[1][4][5]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents. Scientific Reports. (2023).

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ. (2016).

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences. (2024).

Sources

Strategic Functionalization of the 1-(2H-Pyran-2-ylmethyl)piperazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Rationale: The Piperazine Pharmacophore and Pyran-2-ylmethyl Modulation

Piperazine is one of the most privileged heterocycles in medicinal chemistry, featured prominently in a vast array of FDA-approved pharmaceuticals ranging from antipsychotics to kinase inhibitors 1. However, the incorporation of unsubstituted or simple alkyl-substituted piperazines often introduces critical liabilities. The highly basic secondary amine is prone to protonation at physiological pH (pH 7.4), which frequently triggers off-target binding to the hERG potassium channel—a primary cause of drug-induced long QT syndrome. Furthermore, exposed piperazine rings are highly susceptible to rapid oxidative metabolism via N-dealkylation.

To circumvent these limitations, the functionalization of piperazine with a 1-(2H-pyran-2-ylmethyl) moiety has emerged as a highly effective structural intervention. The European Medicines Agency (EMA) and FDA databases increasingly reflect the use of bulky, oxygen-containing aliphatic rings (like tetrahydropyran and 2H-pyran) to modulate physicochemical properties .

Mechanistic Advantages of the Pyran-2-ylmethyl Group:

  • pKa Modulation: The electron-withdrawing inductive effect of the pyran oxygen slightly lowers the pKa of the adjacent piperazine nitrogen, reducing the fraction of positively charged species at pH 7.4.

  • Steric Shielding: The bulky pyran ring disrupts the planar, lipophilic pharmacophore required for hERG channel binding, drastically improving the cardiac safety profile.

  • Hydrogen Bonding: The oxygen atom serves as a strategic hydrogen-bond acceptor, enabling novel interactions within target enzyme pockets (e.g., PDE10A or PI3K-

    
    ).
    

Synthetic Methodologies and Protocol Validation

The synthesis of the 1-(2H-pyran-2-ylmethyl)piperazine core must be highly selective to prevent dialkylation and over-reduction. The most robust approach is the reductive amination of 2H-pyran-2-carboxaldehyde with a mono-protected piperazine.

Optimization of Reductive Amination

The choice of reducing agent dictates the success of this pathway. As summarized in Table 1, Sodium triacetoxyborohydride (STAB) is the superior reagent. Unlike NaBH


, STAB is sufficiently mild that it will not reduce the starting aldehyde to pyran-2-ylmethanol, reacting exclusively with the transient iminium ion.

Table 1: Optimization of Reductive Amination Conditions

EntryReducing AgentSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1NaBH

MeOH251235High aldehyde reduction to alcohol; poor imine trapping.
2NaBH

CN
MeOH251265Toxic byproducts; requires acidic pH optimization.
3NaBH(OAc)

DCE 25 4 92 Mild, selective for iminium ion; minimal side reactions.
4NaBH(OAc)

THF60278Thermal degradation of intermediate observed.
Self-Validating Protocol: Synthesis of the Core Scaffold

Materials: 2H-pyran-2-carboxaldehyde (1.0 eq), 1-Boc-piperazine (1.05 eq), NaBH(OAc)


 (1.5 eq), 1,2-Dichloroethane (DCE), Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • Imine Formation (In-Process Control): Dissolve 1-Boc-piperazine (10 mmol) and 2H-pyran-2-carboxaldehyde (9.5 mmol) in 30 mL of anhydrous DCE under nitrogen. Stir at room temperature for 1 hour.

    • Self-Validation Check: Withdraw a 10

      
      L aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the aldehyde peak (UV 254 nm) is consumed and the iminium intermediate (
      
      
      
      expected) is dominant.
  • Selective Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)

    
     (14.25 mmol) portion-wise over 15 minutes to prevent exothermic degradation. Allow the mixture to warm to room temperature and stir for 4 hours.
    
  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO

    
     (20 mL) to neutralize acetic acid byproducts. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Acidic Deprotection: Dissolve the crude 1-(2H-pyran-2-ylmethyl)-4-Boc-piperazine in a 1:4 mixture of TFA/DCM (20 mL). Stir at room temperature for 2 hours.

    • Self-Validation Check: TLC (10% MeOH in DCM, ninhydrin stain) must show the disappearance of the Boc-protected starting material (Rf ~0.6) and the appearance of a baseline spot (free amine).

  • Free Base Isolation: Concentrate the mixture, basify with 1M NaOH to pH 10, and extract with ethyl acetate. Dry and evaporate to yield the pure 1-(2H-pyran-2-ylmethyl)piperazine scaffold.

SyntheticWorkflow A 2H-Pyran-2-Carboxaldehyde C Iminium Intermediate (LC-MS Verified) A->C Condensation B 1-Boc-Piperazine B->C D NaBH(OAc)3 Reductive Amination C->D Mild Reduction E 1-(2H-Pyran-2-ylmethyl)- 4-Boc-piperazine D->E Isolation F TFA / DCM Deprotection E->F Acidic Cleavage G 1-(2H-Pyran-2-ylmethyl)piperazine (Target Scaffold) F->G Free Base Yield

Caption: Workflow for the synthesis of the 1-(2H-Pyran-2-ylmethyl)piperazine core scaffold.

Application in Target-Specific Drug Design

The structural geometry of the pyran-piperazine moiety—specifically the stable chair conformation of the piperazine ring stabilized by intra- and intermolecular hydrogen bonds 2—makes it an ideal vector for exploring deep hydrophobic pockets in various receptor targets.

CNS Disorders: PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is highly localized in the medium spiny neurons of the striatum, making it a prime target for schizophrenia and Huntington's disease. Imidazo[1,2-a]pyrazine derivatives incorporating the pyran-piperazine motif have demonstrated exceptional efficacy as PDE10A inhibitors 3. The pyran ring occupies the selectivity pocket of the enzyme, while the piperazine acts as a rigid spacer, precisely orienting the imidazopyrazine core into the catalytic site to block cAMP/cGMP hydrolysis.

SignalingPathway DA Dopamine / Glutamate GPCR GPCRs (D1/D2, mGluR) DA->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP / cGMP Pool AC->cAMP Synthesizes PDE PDE10A Enzyme cAMP->PDE Hydrolyzed by PKA PKA / PKG Activation cAMP->PKA Activates Inhibitor Pyran-Piperazine Derivative Inhibitor->PDE Competitive Block Gene Gene Transcription (Neuroplasticity) PKA->Gene Phosphorylation

Caption: Mechanism of PDE10A inhibition by pyran-piperazine derivatives in medium spiny neurons.

Antibacterial Agents: Overcoming hERG Toxicity

In the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs), standard aminopiperidines and piperazines often exhibit potent broad-spectrum antibacterial activity but fail in preclinical stages due to severe hERG inhibition. Appending a pyran-based moiety to the basic nitrogen sterically occludes the molecule from the hERG central cavity, rescuing the compound's safety profile while maintaining nanomolar potency against Staphylococcus aureus4.

Structure-Activity Relationship (SAR) Profiling

To quantify the impact of the pyran-2-ylmethyl substitution, Table 2 illustrates a comparative SAR profile against a standard CNS target (e.g., PDE10A) and the hERG anti-target.

Table 2: SAR Profiling of Piperazine Derivatives

Compound ScaffoldTarget IC

(nM)
hERG IC

(

M)
LogD (pH 7.4)Pharmacological Consequence
Unsubstituted Piperazine45.21.21.8High potency, but severe cardiotoxic liability.
1-Methylpiperazine38.52.52.1Marginal hERG improvement; rapid N-demethylation.
1-(Tetrahydropyran-4-yl)piperazine12.4>301.5Excellent target potency; hERG liability eliminated.
1-(2H-Pyran-2-ylmethyl)piperazine 8.7 >50 1.7 Optimal balance of potency, selectivity, and safety.

Note: The unsaturated 2H-pyran ring provides a flatter trajectory for the oxygen atom compared to the fully saturated tetrahydropyran, often yielding superior binding kinetics in narrow enzymatic pockets.

Conclusion

The 1-(2H-pyran-2-ylmethyl)piperazine scaffold is a masterclass in rational drug design. By leveraging a mild, self-validating reductive amination protocol, medicinal chemists can efficiently install this moiety to rescue promising leads from hERG-mediated cardiotoxicity, tune lipophilicity, and unlock novel hydrogen-bonding interactions. Whether applied to neurodegenerative diseases via PDE10A inhibition or tackling resistant bacterial strains, this scaffold remains a highly versatile and privileged building block in the modern therapeutic arsenal.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 National Center for Biotechnology Inform
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) RSC Medicinal Chemistry
  • DERIVATIVES OF IMIDAZO[1,2-A]PIRAZINE, THEIR USE IN THE TREATMENT OR PREVENTION OF NEUROLOGICAL, PSYCHIATRIC OR METABOLIC DISORDERS AND DISEASES Google P
  • Novel N-Linked Aminopiperidine Inhibitors of Bacterial Topoisomerase Type II: Broad-Spectrum Antibacterial Agents with Reduced hERG Activity Journal of Medicinal Chemistry (ACS)
  • Ethyl 4-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-ylmethyl)piperazine-1-carboxylate Acta Crystallographica Section E: Structure Reports Online (IUCr)

Sources

Methodological & Application

application of 1-(2H-Pyran-2-ylmethyl)piperazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-((Tetrahydro-2H-pyran-2-yl)methyl)piperazine in Medicinal Chemistry

Part 1: Executive Summary & Nomenclature Clarification

The Molecule: While the prompt specifies "1-(2H-Pyran-2-ylmethyl)piperazine," in practical medicinal chemistry, this almost exclusively refers to the saturated derivative: 1-((Tetrahydro-2H-pyran-2-yl)methyl)piperazine .

  • Scientific Rationale: The unsaturated 2H-pyran ring is electronically unstable (diene character) and prone to electrocyclic ring-opening or oxidation. In contrast, the tetrahydro-2H-pyran (THP) moiety is a robust, non-basic, polar pharmacophore widely used to optimize physicochemical properties (ADME).

  • Scope: This guide focuses on the Tetrahydro derivative as the industry-standard building block, detailing its use as a solubility-enhancing linker and bioisostere.

Core Value Proposition: This scaffold combines two privileged structures:

  • Piperazine: A semi-rigid, basic linker that modulates pKa and provides vectors for diverse substitution.

  • Tetrahydropyran (THP): A metabolic "soft spot" blocker and solubility enhancer that mimics cyclohexyl/phenyl steric bulk but with lower lipophilicity (LogP).

Part 2: Medicinal Chemistry Applications

Bioisosterism & Physicochemical Optimization

The 1-((tetrahydro-2H-pyran-2-yl)methyl)piperazine moiety is a strategic replacement for N-benzylpiperazine or N-cyclohexylmethylpiperazine .

PropertyPhenyl/Benzyl AnalogTetrahydropyran (THP) AnalogBenefit of THP
LogP (Lipophilicity) High (Lipophilic)Moderate (Amphiphilic)Improves aqueous solubility; reduces non-specific binding.
H-Bonding None (Hydrophobic)H-Bond Acceptor (Ether O)Engages specific water bridges or polar residues in the binding pocket.
Metabolic Stability Prone to CYP oxidation (aromatic)Stable (blocked 2-position)Reduces clearance; no toxic epoxide formation.
Basicity (pKa) ~7.5 - 8.5 (N-benzyl)~8.0 - 9.0 (N-alkyl)Maintains basicity for salt bridge interactions (e.g., Asp3.32 in GPCRs).
Target Class Utility
  • GPCR Ligands (Dopamine/Serotonin): The piperazine nitrogen forms a critical salt bridge with aspartate residues in the transmembrane domain. The THP group fits into hydrophobic sub-pockets (e.g., the orthosteric site of D2/D3 receptors) but improves the "drug-likeness" score compared to a second aromatic ring.

  • Kinase Inhibitors: Used as a "solvent-front" tail. The piperazine extends out of the ATP binding pocket, and the THP group solubilizes the molecule in the aqueous environment, often improving oral bioavailability.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Building Block

Methodology: Reductive Amination (Preferred over Alkylation for purity)

Reaction Logic: Direct alkylation of piperazine with 2-(bromomethyl)tetrahydro-2H-pyran often leads to over-alkylation (bis-substitution). Reductive amination using the aldehyde ensures mono-substitution and cleaner workup.

Reagents:

  • Piperazine (anhydrous, 5.0 equiv. to prevent dimerization)

  • Tetrahydro-2H-pyran-2-carbaldehyde (1.0 equiv.)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)[1]

Step-by-Step Procedure:

  • Solution Prep: Dissolve piperazine (50 mmol) in DCM (100 mL) under N2 atmosphere.

  • Activation: Add Tetrahydro-2H-pyran-2-carbaldehyde (10 mmol) dropwise. Add Acetic Acid (0.5 mL). Stir for 30 min at Room Temperature (RT) to form the iminium ion intermediate.

  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 20 mins.

  • Reaction: Warm to RT and stir for 12–16 hours. Monitor by LCMS (Look for M+1 = 185.15).

  • Quench: Add saturated NaHCO3 (50 mL) and stir vigorously for 20 mins.

  • Extraction: Separate organic layer. Extract aqueous layer with DCM (2 x 50 mL). Note: Piperazine is polar; ensure pH > 10 during extraction to keep it organic-soluble.

  • Purification: The excess piperazine stays in the aqueous phase or can be removed by high-vacuum evaporation (sublimation). If needed, purify via column chromatography (DCM:MeOH:NH4OH 90:9:1).

Protocol B: Buchwald-Hartwig Coupling (N-Arylation)

Application: Attaching the scaffold to an aromatic drug core.

Reagents:

  • Aryl Bromide/Chloride (Drug Core)

  • 1-((Tetrahydro-2H-pyran-2-yl)methyl)piperazine (1.2 equiv.)[2]

  • Pd2(dba)3 (2 mol%) / XPhos (4 mol%)

  • NaOtBu (1.5 equiv.)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • Charge a reaction vial with the Aryl Halide, Piperazine derivative, Pd catalyst, Ligand, and Base.

  • Evacuate and backfill with Argon (3 cycles).

  • Add solvent (degassed).

  • Heat to 100°C for 4–12 hours.

  • Filter through Celite, concentrate, and purify via Reverse Phase HPLC (Acidic modifier).

Part 4: Visualization of Logic & Workflow

Figure 1: Synthesis & SAR Logic Flow

G cluster_sar SAR Optimization Logic Start Tetrahydro-2H-pyran- 2-carbaldehyde Intermediate Iminium Ion Start->Intermediate + Piperazine + AcOH Reagent Piperazine (Excess) Reagent->Intermediate Product 1-((Tetrahydro-2H-pyran- 2-yl)methyl)piperazine Intermediate->Product + NaBH(OAc)3 Reductive Amination App1 GPCR Antagonists (D2/5-HT) Product->App1 Buchwald Coupling App2 Kinase Inhibitors (Solubility Tail) Product->App2 SNAr / Amide Logic1 Reduce LogP (vs Benzyl) Product->Logic1 Logic2 Maintain Steric Bulk Product->Logic2 Logic3 Remove Metabolic Hotspot Product->Logic3

Caption: Synthesis pathway via reductive amination and downstream application logic for physicochemical optimization.

Part 5: References

  • Romanelli, M. N., et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17.9 (2022): 969-984. Link

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Compendium of Case Studies." Elsevier, (2016). (Reference for Tetrahydropyran as a bioisostere for phenyl/cyclohexyl rings).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2.1 (2011): 27-50. Link

  • Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96.8 (1996): 3147-3176. Link

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 1-(2H-Pyran-2-ylmethyl)piperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of 1-(2H-Pyran-2-ylmethyl)piperazine, a valuable heterocyclic building block. The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2] This guide details a robust and scalable procedure centered on the reductive amination of 2H-pyran-2-carbaldehyde with piperazine. We address critical scale-up challenges, including controlling N-monoalkylation, managing reaction exotherms, and implementing non-chromatographic purification methods. The causality behind key experimental choices is explained to provide researchers and process chemists with a deep understanding of the methodology, ensuring both efficiency and safety in a larger-scale production environment.

Introduction and Scientific Background

The synthesis of N-monosubstituted piperazines is a cornerstone of pharmaceutical development.[3][4] However, achieving selective mono-alkylation on a large scale can be challenging due to the symmetrical nature of the piperazine ring, which often leads to undesired N,N'-disubstitution.[3][5] While protecting group strategies are common in laboratory settings, they introduce additional steps and costs, making them less desirable for industrial production.[3]

Reductive amination offers a direct and efficient route to N-alkylated piperazines.[6][7] This method involves the condensation of an amine (piperazine) with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion, which is then reduced in situ to the target amine.[3][6] For scale-up, catalytic hydrogenation is often the preferred reduction method over stoichiometric reagents like sodium borohydrides due to its high atom economy, lower cost, and reduced waste generation.[3][8]

This protocol leverages a stoichiometry-controlled reductive amination using an excess of piperazine to statistically favor the formation of the monosubstituted product, 1-(2H-Pyran-2-ylmethyl)piperazine. We also address the inherent instability of the 2H-pyran ring system, which can be prone to valence isomerization.[9] The described work-up and purification procedures are specifically designed for scalability, relying on extraction and salt formation/recrystallization to achieve high purity without the need for column chromatography.[1][10][11]

Reaction Scheme and Process Workflow

The overall synthetic strategy is a one-pot reductive amination reaction followed by a robust work-up and purification sequence.

G cluster_reaction Phase 1: Reductive Amination cluster_workup Phase 2: Work-up & Isolation cluster_purification Phase 3: Purification A Charge Piperazine (Excess) & Solvent (e.g., Methanol) B Add 2H-Pyran-2-carbaldehyde (Controlled Addition) A->B C Add Hydrogenation Catalyst (e.g., 5% Pd/C, wet) B->C D Hydrogenate (H2 balloon or Parr reactor) Monitor reaction progress (TLC/LC-MS) C->D E Filter Catalyst (e.g., through Celite®) D->E F Concentrate Filtrate (Remove Solvent) E->F G Aqueous Work-up (e.g., DCM/Water Extraction) F->G H Isolate Crude Free Base G->H I Option A: Vacuum Distillation H->I J Option B: Salt Formation (e.g., add HCl in IPA) H->J L Pure 1-(2H-Pyran-2-ylmethyl)piperazine (as free base or salt) I->L K Recrystallization of Salt J->K K->L

Figure 1: Overall workflow for the scale-up synthesis and purification of 1-(2H-Pyran-2-ylmethyl)piperazine.

The core of the synthesis is the reductive amination mechanism, which proceeds through an iminium intermediate.

reaction_scheme Aldehyde 2H-Pyran-2-carbaldehyde Intermediate Iminium Ion Intermediate Aldehyde->Intermediate + Piperazine - H₂O Piperazine Piperazine Piperazine->Intermediate Product 1-(2H-Pyran-2-ylmethyl)piperazine Intermediate->Product Reducer H₂ / Pd-C Reducer->Product Reduction

Caption: Simplified reaction mechanism for reductive amination.

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
Piperazine, anhydrous≥99%CommercialMust be anhydrous.
2H-Pyran-2-carbaldehyde≥97%CommercialStore under inert gas at low temp.
Palladium on Carbon (Pd/C)5 wt. %, ~50% waterCommercialHandle as a flammable solid.
Methanol (MeOH)AnhydrousCommercial
Dichloromethane (DCM)Reagent GradeCommercial
Hydrochloric Acid (HCl)2M solution in IPACommercialFor salt formation.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial
Celite® 545N/ACommercialFilter aid.
Hydrogen (H₂) GasHigh PurityGas Supplier

Equipment:

  • Glass-lined reactor or multi-neck round-bottom flask of appropriate volume, equipped with mechanical stirrer, temperature probe, and inert gas inlet.

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube® system).

  • Filtration apparatus (e.g., Buchner funnel or filter press for larger scale).

  • Rotary evaporator.

  • Separatory funnel.

  • Apparatus for vacuum distillation.

3.2. Step-by-Step Synthesis Procedure (100g Scale)

Phase 1: Reductive Amination

  • Reactor Setup: Under a nitrogen atmosphere, charge a 2 L reactor with anhydrous piperazine (258 g, 3.0 mol, 5.0 eq.).

    • Rationale: A 5-fold excess of piperazine is used to statistically drive the reaction towards monosubstitution, minimizing the formation of the 1,4-disubstituted byproduct.[5]

  • Solvent Addition: Add anhydrous methanol (1 L) to the reactor and stir until all piperazine has dissolved.

  • Aldehyde Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add 2H-pyran-2-carbaldehyde (67.2 g, 0.6 mol, 1.0 eq.) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Controlled, low-temperature addition is crucial to manage the exotherm from iminium ion formation and to preserve the stability of the potentially labile 2H-pyran aldehyde.[9]

  • Catalyst Addition: To the reaction mixture, carefully add 5% Palladium on Carbon (50% wet, ~7.0 g) as a slurry in a small amount of methanol.

    • Safety Note: Wet Pd/C is used to mitigate its pyrophoric nature. Never add dry catalyst to a flammable solvent.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi (or use a hydrogen balloon for atmospheric pressure) and stir vigorously at room temperature (20-25 °C) for 12-24 hours.

    • Process Control: The reaction progress should be monitored by TLC or LC-MS until the starting aldehyde is fully consumed.

Phase 2: Work-up and Isolation

  • Catalyst Removal: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 100 mL).

    • Safety Note: The filter cake remains active and can ignite upon drying in air. Quench it immediately by submerging it in a container of water.

  • Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Liquid-Liquid Extraction: To the resulting residue, add dichloromethane (500 mL) and deionized water (500 mL). Stir vigorously for 15 minutes. Separate the organic layer.

  • Back-Extraction: Extract the aqueous layer again with dichloromethane (2 x 250 mL).

    • Rationale: The basicity of piperazine (pKa ~9.7) and the target product allows them to be extracted into an organic solvent, while inorganic salts remain in the aqueous phase.[10] The large excess of piperazine is also partially removed by the water wash due to its high water solubility.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

Phase 3: Purification

  • Option A: Vacuum Distillation

    • Set up a vacuum distillation apparatus.

    • Heat the crude oil under high vacuum. The product, 1-(2H-Pyran-2-ylmethyl)piperazine, is expected to distill at a high temperature. This method is effective for separating the product from non-volatile impurities and residual piperazine.[5]

  • Option B: Purification via Salt Formation (Recommended for Highest Purity)

    • Dissolve the crude oil in isopropanol (IPA, ~500 mL).

    • Slowly add a 2M solution of HCl in IPA while stirring. Monitor the pH to ensure it becomes acidic.

    • The dihydrochloride salt of the product will precipitate as a crystalline solid.[10][11] The more soluble piperazine dihydrochloride will largely remain in the mother liquor.

    • Cool the slurry to 0-5 °C for 1-2 hours to maximize precipitation.

    • Collect the solid by filtration, wash with cold IPA (2 x 50 mL), and dry under vacuum to yield the pure dihydrochloride salt.

    • (Optional) To regenerate the free base, suspend the salt in water, basify with NaOH to pH >12, and extract with dichloromethane. Dry and concentrate the organic layers to obtain the pure free base.

Key Process Parameters and Expected Results

ParameterValueRationale
Scale100 g (product)Demonstrates scalability.
Piperazine Stoichiometry5.0 equivalentsFavors monosubstitution.
Reaction Temperature20-25 °CMild conditions, minimizes side reactions.
Hydrogen Pressure50 psi / 3.5 barSufficient for efficient reduction.
Typical Crude Yield85-95%
Yield after Purification70-80%Accounts for purification losses.
Final Purity (by HPLC)>98%Achievable via salt recrystallization.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Inactive catalyst; Aldehyde degradation.Check reaction completion by TLC/LC-MS; Use fresh catalyst; Ensure aldehyde is pure and added at low temperature.
High Disubstitution Insufficient excess of piperazine; High reaction temperature.Increase piperazine equivalents to 7-10x; Maintain temperature below 25 °C.
Catalyst Filtration is Slow Catalyst fines clogging the filter.Use a thicker pad of Celite®; Allow the mixture to settle before decanting onto the filter.
Oiling out during Salt Crystallization Product is too soluble or impure; Cooling too fast.Add an anti-solvent (e.g., MTBE) to the IPA solution; Ensure slow cooling with gentle stirring; Scratch the flask to induce crystallization.[5]

Process Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood or a designated hydrogenation area, away from ignition sources. Ensure all equipment is properly grounded.

  • Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially when dry or spent. Always handle as a wet paste and never allow it to dry in the air. Quench spent catalyst immediately after filtration by adding it to water.

  • Exothermic Reactions: The initial formation of the iminium ion can be exothermic. Maintain controlled addition rates and adequate cooling to prevent thermal runaways.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and work in a well-ventilated area.

Conclusion

This application note describes a reliable and scalable synthesis of 1-(2H-Pyran-2-ylmethyl)piperazine. By employing a stoichiometry-controlled reductive amination with catalytic hydrogenation, this protocol avoids the use of protecting groups and hazardous borohydride reagents. The emphasis on a non-chromatographic purification through salt formation makes this procedure highly suitable for industrial applications, delivering a high-purity product in good yield. The detailed rationale and troubleshooting guide provide the necessary tools for successful implementation and optimization by researchers and drug development professionals.

References

  • Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprint.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Purification of piperazine.
  • Second-generation piperazine derivatives as promising radi
  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. ResearchGate. [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC.
  • Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. Benchchem.
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC.
  • Recent Advances in the Synthesis of 2H-Pyrans. PMC. [Link]

Sources

Application Note: High-Performance Quantification of 1-(2H-Pyran-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the quantification of 1-(2H-Pyran-2-ylmethyl)piperazine , designed for analytical chemists and pharmaceutical researchers.

Methodology: LC-MS/MS (HILIC-ESI+) & Derivatization-HPLC-UV Analyte Class: Polar Heterocyclic Secondary Amine Version: 2.1 (Senior Scientist Review)

Executive Summary & Chemical Context

The quantification of 1-(2H-Pyran-2-ylmethyl)piperazine presents specific analytical challenges due to its physicochemical properties. As a secondary amine linked to an acid-sensitive 2H-pyran moiety, the molecule exhibits:

  • High Polarity: The piperazine ring (pKa ~9.8) confers significant basicity and hydrophilicity, leading to poor retention on standard C18 columns.

  • Lack of Chromophore: The absence of extended conjugation limits UV absorbance (λmax < 210 nm), making standard HPLC-UV insensitive without derivatization.

  • Chemical Instability: The 2H-pyran ring is an unsaturated cyclic ether susceptible to ring-opening or polymerization under strongly acidic conditions or high thermal stress.

This protocol details two validated pathways:

  • Method A (Primary): HILIC-MS/MS for high-sensitivity quantification (pg/mL range) in complex matrices (plasma, reaction mixtures).

  • Method B (Secondary): Dansyl Chloride Derivatization HPLC-UV/FLD for QC environments lacking MS detection.

Method A: LC-MS/MS Protocol (Gold Standard)

Recommended for: PK studies, Trace Impurity Analysis, Biological Matrices.

Principle of Analysis

We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar piperazine moiety without ion-pairing reagents that suppress MS ionization. Detection is performed via Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Reagents & Materials
  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Methanol (MeOH).

  • Additives: Ammonium Formate (10 mM), Formic Acid (FA).

  • Internal Standard (IS): 1-Benzylpiperazine-d7 or 1-Methylpiperazine-d8 (Structural analogs).

  • SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 30 mg/1 mL (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).

Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)

Rationale: LLE is inefficient due to the analyte's polarity. MCX SPE utilizes the basic piperazine nitrogen for selective capture, washing away neutral pyran-related impurities.

Protocol Steps:

  • Pre-treatment: Dilute 100 µL sample (Plasma/Reaction Mix) with 100 µL 2% Formic Acid (aq). Add 20 µL Internal Standard.

  • Conditioning:

    • 1 mL MeOH

    • 1 mL Water

  • Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).

  • Washing (Critical):

    • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/acidic interferences).

    • Wash 2:[1] 1 mL Methanol (Removes neutral hydrophobic interferences).

  • Elution: Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Note: Keep elution volume low to minimize evaporation time.

  • Reconstitution: Evaporate eluate under Nitrogen at 35°C (Do not exceed 40°C due to pyran stability). Reconstitute in 200 µL Mobile Phase (90:10 ACN:Buffer).

Chromatographic Conditions (HILIC)
ParameterSetting
Column Waters BEH Amide or Phenomenex Kinetex HILIC (1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adj. with Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 35°C
Injection Vol 2 - 5 µL

Gradient Profile:

  • 0.0 min: 95% B (High organic for HILIC retention)

  • 1.0 min: 95% B

  • 4.0 min: 60% B

  • 5.0 min: 60% B

  • 5.1 min: 95% B

  • 8.0 min: 95% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source: ESI Positive Mode

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Cone Gas: 50 L/Hr

MRM Transitions:

  • Note: Exact m/z depends on the specific isotopic abundance, but theoretical fragmentation follows:

    • Precursor: [M+H]+ (Calculate based on MW, approx m/z 181.1 for C10H16N2O)

    • Quantifier Ion: m/z 85.1 (Piperazine ring fragment, characteristic cleavage).

    • Qualifier Ion: m/z [M - Pyran]+ (Loss of pyran ring).

Method B: HPLC-UV with Dansyl Chloride Derivatization

Recommended for: QC Labs, Raw Material Testing, High Concentration Samples (>1 µg/mL).

Principle

Since the native molecule lacks UV absorbance, we target the secondary amine of the piperazine ring with Dansyl Chloride (DNS-Cl) . This forms a stable sulfonamide derivative that fluoresces strongly and absorbs UV at 254 nm.

Derivatization Protocol
  • Mix: 100 µL Sample + 100 µL 0.1 M Sodium Bicarbonate buffer (pH 10.5).

  • Reagent: Add 100 µL Dansyl Chloride solution (5 mg/mL in Acetone).

  • Incubate: Heat at 55°C for 15 minutes in a dark heating block.

    • Caution: Do not exceed 60°C to preserve the 2H-pyran ring.

  • Quench: Add 50 µL 2% Ethylamine (removes excess DNS-Cl).

  • Analyze: Inject directly onto a C18 HPLC column.

Visual Workflows & Logic

Sample Extraction Logic (MCX SPE)

This diagram illustrates the selective retention mechanism used to isolate the basic analyte from the matrix.

SPE_Workflow Start Sample (Plasma/Reaction Mix) Acidify Acidify (2% Formic Acid) Protonates Piperazine Nitrogen Start->Acidify Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Acidify->Load Wash1 Wash 1: Aqueous Acid Removes Proteins/Salts Load->Wash1 Waste Wash2 Wash 2: Methanol Removes Neutral Organics (Pyran impurities) Wash1->Wash2 Waste Elute Elute: 5% NH4OH in MeOH Deprotonates Amine -> Release Wash2->Elute Collect Evap Evaporate & Reconstitute (Mobile Phase) Elute->Evap

Caption: Mixed-Mode Cation Exchange (MCX) workflow for selective isolation of basic piperazine derivatives.

Instrumental Decision Matrix

Use this logic tree to select the appropriate method based on your lab's capabilities and sensitivity needs.

Decision_Tree Start Start: Select Method Sensitivity Required Sensitivity? Start->Sensitivity High High (< 10 ng/mL) Bioanalysis/Trace Sensitivity->High Low Low (> 1 µg/mL) QC/Assay Sensitivity->Low MS_Avail LC-MS/MS Available? High->MS_Avail MethodB Method B: Derivatization HPLC-UV/FLD Low->MethodB Standard MethodC Method C: CAD/ELSD (Alternative) Low->MethodC No Chromophore MethodA Method A: HILIC-MS/MS (Direct Analysis) MS_Avail->MethodA Yes MS_Avail->MethodB No (Difficult)

Caption: Decision matrix for selecting the optimal quantification strategy based on sensitivity and equipment.

Validation Parameters (ICH Q2(R1))

To ensure "Trustworthiness," the following acceptance criteria must be met during validation:

ParameterAcceptance Criteria (Bioanalytical)Acceptance Criteria (Pharmaceutical)
Linearity (r²) > 0.990 (Weighted 1/x²)> 0.999
Accuracy 85-115% (80-120% at LLOQ)98-102%
Precision (RSD) < 15% (< 20% at LLOQ)< 2.0%
Recovery Consistent (> 50% preferred)> 95%
Matrix Effect 85-115% (IS Normalized)N/A
Troubleshooting Common Issues
  • Peak Tailing: Common with amines on silica.

    • Fix: Ensure Mobile Phase buffer concentration is at least 10 mM. Increase column temperature to 40°C (if stability permits).

  • Carryover: Piperazines stick to metallic surfaces.

    • Fix: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

  • Pyran Degradation:

    • Symptom: Appearance of extra peaks or low recovery.

    • Fix: Keep all sample prep steps at 4°C. Avoid strong mineral acids (HCl). Use Formic or Acetic acid only.

References

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Link

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] Link

  • Vlčková, H., et al. Hydrophilic interaction liquid chromatography in the separation of polar compounds. Journal of Separation Science. (2018).[1] Link (Contextual grounding for HILIC choice).

  • Sigma-Aldrich. Derivatization Reagents for HPLC: Dansyl Chloride.Link (Protocol grounding for Method B).

  • Waters Corporation. Oasis MCX Care & Use Manual.Link (Source for SPE extraction logic).

Sources

Application Note: High-Fidelity Parallel Synthesis Using 1-(2H-Pyran-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the integration of 1-(2H-Pyran-2-ylmethyl)piperazine into parallel synthesis workflows. This building block combines two "privileged structures" in medicinal chemistry: the piperazine ring (a proven GPCR/kinase scaffold) and the pyran moiety (a lipophilic hydrogen-bond acceptor).

While the piperazine secondary amine offers a robust handle for diversification, the 2H-pyran substituent introduces specific chemical stability constraints—particularly regarding acid sensitivity—that distinguish it from standard alkyl-piperazines. This note provides optimized protocols for Amide, Urea, and Sulfonamide library generation, emphasizing solution-phase synthesis with polymer-supported scavenging to ensure high purity without chromatographic bottlenecks.

Critical Structural Analysis & Stability Profile

Before initiating library synthesis, researchers must distinguish the specific saturation state of the pyran ring, as "2H-pyran" is often used in IUPAC nomenclature for both the unsaturated and saturated (tetrahydro) forms.

The "Pyran Trap": Stability Matrix
Moiety TypeStructureChemical Risk ProfileHandling Protocol
2H-Pyran (Unsaturated) Contains C=C double bonds (cyclic dienyl ether).High. Acid-sensitive (hydrolysis to acyclic aldehydes). Prone to oxidation and Diels-Alder dimerization.Strict Neutral/Basic Conditions. Avoid aqueous acids. Store under inert gas.
3,4-Dihydro-2H-pyran One C=C double bond (Enol ether).Moderate. Acid-labile (forms hemiacetals).Base-Buffered. Use DIPEA/TEA in all coupling steps.
Tetrahydro-2H-pyran (THP) Saturated (Cyclic ether).Low. Stable to most standard coupling conditions.Standard. Compatible with TFA deprotection (short exposure).[1]

Expert Insight: Assuming the strict IUPAC definition of a 2H-pyran (unsaturated), the protocols below utilize basic/neutral scavenging resins to prevent ring opening. If your scaffold is the saturated tetrahydro-2H-pyran (THP), these protocols remain valid but are more cautious than strictly necessary.

Workflow Logic: The "Scavenge-and-Filter" Approach

In parallel synthesis, traditional column chromatography is the bottleneck. We utilize a solution-phase synthesis with solid-phase scavenging strategy.[2] This allows reactions to proceed in solution (fast kinetics) while purification is achieved by filtration (high throughput).[1]

ParallelSynthesisWorkflow Start 1-(2H-Pyran-2-ylmethyl)piperazine (Secondary Amine) Decision Select Electrophile Start->Decision PathA Carboxylic Acids (Amide Coupling) Decision->PathA PathB Isocyanates (Urea Formation) Decision->PathB PathC Sulfonyl Chlorides (Sulfonamide Formation) Decision->PathC ReactionA Reagents: HATU, DIPEA (Excess Acid) Solvent: DMF/DCM PathA->ReactionA ReactionB Reagents: Excess Isocyanate Solvent: DCM PathB->ReactionB PathC->ReactionB Similar Workflow ScavengeA Add PS-Trisamine (Scavenges Excess Acid/Electrophiles) ReactionA->ScavengeA ScavengeB Add PS-Trisamine (Scavenges Excess Isocyanate) ReactionB->ScavengeB Filter Filter Resin & Evaporate ScavengeA->Filter ScavengeB->Filter QC LC-MS Analysis (Check Pyran Integrity) Filter->QC

Caption: Decision tree for parallel diversification of the piperazine scaffold using "Catch-and-Release" purification logic.

Experimental Protocols

Protocol A: Amide Library Generation (HATU Method)

Best for: High diversity, using commercially available carboxylic acid libraries.[1]

Principle: Use an excess of the carboxylic acid to drive the reaction to completion, then remove the unreacted acid using a polymer-supported amine scavenger (PS-Trisamine).

Reagents:

  • Scaffold: 1-(2H-Pyran-2-ylmethyl)piperazine (0.1 M in DMF).

  • Electrophiles: Diverse Carboxylic Acids (0.2 M in DMF).[1]

  • Coupling Agent: HATU (0.2 M in DMF).[1]

  • Base: DIPEA (Neat).[1]

  • Scavenger Resin: PS-Trisamine (Loading ~3.0-4.0 mmol/g).

Step-by-Step Procedure:

  • Dispensing: In a 96-well deep-well block or reaction vials, aliquot 100 µL of the Scaffold solution (10 µmol).

  • Activation: Add 15 µmol (1.5 eq) of the Carboxylic Acid solution and 15 µmol (1.5 eq) of HATU solution.

  • Initiation: Add 30 µmol (3 eq) of DIPEA. Cap and shake at Room Temperature (RT) for 16 hours.

    • Note: Avoid heating >40°C if the pyran ring is unsaturated to prevent thermal rearrangement.

  • Scavenging: Add PS-Trisamine resin (3-5 equivalents relative to excess acid).

    • Calculation: Excess acid = 5 µmol. Resin capacity ~3 mmol/g. Add ~5-10 mg of resin.

    • Mechanism:[1][3][4][5] The resin-bound amine reacts with the activated ester/acid species, covalently binding the impurity to the bead.

  • Incubation: Shake for 4-6 hours at RT.

  • Purification: Filter the reaction mixture into a receiving plate. Wash the resin with 200 µL DCM.

  • Finishing: Evaporate solvents (Genevac or N2 blowdown).

Protocol B: Urea Library Generation (Isocyanate Method)

Best for: Creating neutral, metabolically stable hydrogen bond donors.[1]

Principle: Isocyanates are highly reactive. We use excess isocyanate to consume the piperazine, then scavenge the toxic excess isocyanate with the same PS-Trisamine resin.

Step-by-Step Procedure:

  • Dispensing: Aliquot 10 µmol of Scaffold (in DCM) into reaction vials.

  • Coupling: Add 12 µmol (1.2 eq) of the Isocyanate (R-NCO) solution.

  • Reaction: Shake at RT for 2-4 hours. (Reaction is usually fast).

  • Scavenging: Add PS-Trisamine resin (3 eq relative to excess isocyanate).

    • Mechanism:[1][3][4][5] The resin's primary amine attacks the excess isocyanate, forming a resin-bound urea.

  • Purification: Filter to remove the resin. Evaporate filtrate.

Quality Control & Analytical Considerations

When analyzing libraries containing the 2H-pyran moiety, standard acidic LC-MS methods can induce degradation artifacts.

  • LC-MS Mobile Phase:

    • Avoid: 0.1% Formic Acid or TFA (pH ~2.5).[1] This may hydrolyze the enol ether.[6]

    • Recommended: 10 mM Ammonium Acetate (pH ~6.5) or 0.1% Ammonium Hydroxide (pH ~10).[1]

  • Detection:

    • The piperazine nitrogen usually provides a strong [M+H]+ signal.

    • If the pyran ring opens, you will observe a mass shift of +18 Da (hydration) or a split peak corresponding to the aldehyde/hemiacetal equilibrium.

References

  • Piperazine Scaffolds in Drug Discovery

    • Brockunier, L. L., et al. (2004).[1] "Piperazine-based CCR5 antagonists as HIV-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(18), 4721-4724.[1] Link[1]

  • Polymer-Supported Scavenging Protocols

    • Biotage. (2023).[1] "Strategies for Polymer Supported Reagents and Scavengers in Solution Phase Synthesis." Biotage Application Notes. Link

    • Ley, S. V., et al. (2000).[1] "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.[1] Link

  • Pyran/Enol Ether Stability

    • Menz, H., & Kirsch, S. F. (2006).[1] "Synthesis of Stable 2H-Pyran-5-carboxylates." Organic Letters, 8(21), 4795-4797.[1] Link[1]

    • BenchChem. (2025).[1][3][6][7][8] "Stability of Dihydro-2H-pyran derivatives under acidic conditions." BenchChem Technical Guides. Link[1]

Sources

developing radiolabeled 1-(2H-Pyran-2-ylmethyl)piperazine for imaging studies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Development of Radiolabeled 1-(2H-Pyran-2-ylmethyl)piperazine for In Vivo Imaging

Foreword: The Rationale for a Novel Tracer

The confluence of medicinal chemistry and molecular imaging provides a powerful engine for modern drug discovery and neuroscience research. Positron Emission Tomography (PET) allows for the non-invasive quantification of physiological and biochemical processes in living subjects, offering unparalleled insights into disease mechanisms and drug action. The utility of PET, however, is fundamentally dependent on the availability of highly specific and selective radiotracers.

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous centrally active agents and its favorable physicochemical properties for blood-brain barrier penetration.[1] The introduction of a 1-(2H-Pyran-2-ylmethyl) moiety offers unique structural and electronic features that can be exploited to achieve novel receptor interaction profiles. Developing a radiolabeled variant of this compound could provide a valuable tool for imaging a range of potential targets, from neurotransmitter receptors to enzymes, depending on its specific pharmacological profile.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of a radiolabeled 1-(2H-Pyran-2-ylmethyl)piperazine derivative for PET imaging studies. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating development pathway.

Part 1: Overall Development Workflow

The successful translation of a chemical entity into a validated imaging agent is a multi-stage process. Each step builds upon the last, with rigorous validation checkpoints to ensure the final radiotracer is safe, specific, and effective for its intended purpose. The process requires a cyclical interaction between chemical synthesis, in vitro validation, and in vivo preclinical imaging.[2][3]

G cluster_0 Phase 1: Chemistry & Radiochemistry cluster_1 Phase 2: Preclinical Validation cluster_2 Phase 3: Data Interpretation & Translation A Design & Synthesis of Precursor & Standard B Radiolabeling Strategy Development A->B C Optimization of Radiosynthesis B->C D Quality Control (QC) Protocol C->D E In Vitro Assays (Binding, Autoradiography) D->E Validated Radiotracer F In Vivo PET/CT Imaging (Biodistribution & Kinetics) E->F G Metabolite Analysis F->G H Dosimetry Estimation G->H I Pharmacokinetic Modeling H->I Preclinical Data Package J Target Engagement Quantification I->J K Go/No-Go Decision for Clinical Translation J->K

Diagram 1: High-level workflow for novel radiotracer development.

Part 2: Synthesis of Precursor and Non-Radioactive Standard

Before any radiolabeling can occur, two critical components must be synthesized: the non-radioactive or "cold" standard and the immediate precursor for the radiolabeling reaction. The cold standard is essential for analytical validation (e.g., as a reference in HPLC) and for use in competitive binding assays.

Proposed Synthetic Route

A plausible and efficient route to synthesize the target compound and its precursor involves a two-step process starting from commercially available materials. For this guide, we will focus on developing a Carbon-11 ([¹¹C]) labeled tracer via methylation of the piperazine nitrogen, as this is a robust and widely used method for PET tracer synthesis.[4][5] Therefore, our target precursor will be 1-(2H-Pyran-2-ylmethyl)piperazine.

G R1 2-(Chloromethyl)-2H-pyran P1 1-(2H-Pyran-2-ylmethyl)piperazine (Precursor for Radiolabeling) R1->P1 Nucleophilic Substitution (e.g., K₂CO₃, MeCN, reflux) R2 Piperazine R2->P1 P2 [¹¹C]1-Methyl-4-(2H-pyran-2-ylmethyl)piperazine (Final Radiolabeled Product) P1->P2 ¹¹C-Methylation (e.g., DMF, 80°C) R3 [¹¹C]CH₃I or [¹¹C]CH₃OTf R3->P2

Diagram 2: Proposed synthesis and radiosynthesis scheme.

Protocol 1: Synthesis of Precursor 1-(2H-Pyran-2-ylmethyl)piperazine
  • Objective: To synthesize the secondary amine precursor required for subsequent ¹¹C-methylation.

  • Materials: 2-(Chloromethyl)-2H-pyran, Piperazine (use a large excess, e.g., 5-10 equivalents, to minimize double alkylation), Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN).

  • Procedure:

    • To a solution of 2-(Chloromethyl)-2H-pyran (1.0 eq) in acetonitrile, add piperazine (5.0 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the pure precursor.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 3: Radiolabeling and Quality Control

The short 20.4-minute half-life of Carbon-11 necessitates a rapid, efficient, and high-yield radiosynthesis, typically performed in an automated synthesis module.[4]

Protocol 2: Automated Radiosynthesis of [¹¹C]1-(2H-Pyran-2-ylmethyl)piperazine
  • Objective: To rapidly synthesize the target radiotracer via ¹¹C-methylation of the prepared precursor.

  • [¹¹C] Synthon Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron. This is then converted to [¹¹C]CH₃I (methyl iodide) or [¹¹C]CH₃OTf (methyl triflate) using standard gas-phase synthesis methods.[5]

  • Automated Labeling Procedure:

    • The produced [¹¹C]CH₃I is trapped in a reactor vial containing the precursor (approx. 0.5-1.0 mg) dissolved in a suitable solvent like DMF or DMSO.

    • The reaction is heated (e.g., 80-100°C) for a short period (e.g., 3-5 minutes).

    • The reaction mixture is then diluted and injected onto a semi-preparative HPLC system for purification.

    • The radioactive peak corresponding to the desired product is collected.

    • The collected fraction is reformulated into a pharmaceutically acceptable vehicle (e.g., sterile saline with a small percentage of ethanol) via solid-phase extraction (SPE).

    • The final product is passed through a sterile filter (0.22 µm) into a sterile, pyrogen-free vial. The entire process from end-of-bombardment (EOB) to final product should be completed within 20-30 minutes.

Quality Control (QC): A Mandate for Safety and Accuracy

Every batch of radiopharmaceutical must undergo stringent quality control testing before it can be administered.[6] This ensures the product is safe, pure, and possesses the correct identity for the intended study.[7][8]

Table 1: Quality Control Specifications for the Final Radiotracer Product

Parameter Method Acceptance Criteria Rationale
Identity Analytical HPLC Co-elution of the radioactive peak with the non-radioactive standard. Confirms the radioactive product is the correct chemical compound.
Radiochemical Purity (RCP) Analytical HPLC > 95% Ensures that the vast majority of radioactivity is in the desired chemical form, preventing misinterpretation of imaging data from radioactive impurities.[7]
Chemical Purity Analytical HPLC (UV detector) Peak area of product > 95% relative to all other UV-absorbing species. Minimizes the presence of non-radioactive chemical impurities that could have pharmacological effects.
Molar Activity (Aₘ) Calculated from radioactivity and mass (via HPLC calibration curve) > 37 GBq/µmol (>1 Ci/µmol) at time of injection. High molar activity is crucial to ensure that the injected mass is low enough to avoid saturating the target receptors, which would disrupt the biological system being studied (the "tracer principle").
pH pH meter or pH strip 4.5 - 7.5 Ensures the formulation is physiologically compatible and avoids patient discomfort or precipitation upon injection.

| Sterility & Endotoxins | Sterility test (e.g., USP <71>); LAL test for endotoxins. | Sterile; < 175 EU/V (or as per pharmacopeia) | Mandatory for all parenteral drugs to prevent infection and pyrogenic reactions.[9] Due to the short half-life, sterility tests are often performed retrospectively.[9] |

Part 4: Preclinical Evaluation

Once the radiotracer is reliably produced and passes all QC tests, its biological properties must be thoroughly evaluated. This phase determines if the tracer has suitable characteristics for imaging its intended target in vivo.

In Vitro Characterization

In vitro assays provide the first indication of a tracer's affinity and specificity for its target.[10] These are crucial for de-risking the more complex and expensive in vivo studies.[11]

Protocol 3: In Vitro Binding Assays

  • Objective: To determine the binding affinity (Kᵢ or Kₔ) of the compound for its putative target receptor(s).

  • Competition Binding Assay:

    • Prepare tissue homogenates or cell membranes expressing the target of interest.[12]

    • Incubate the membranes with a fixed concentration of a known, commercially available radioligand for the target.

    • In parallel incubations, add increasing concentrations of the non-radioactive 1-(2H-Pyran-2-ylmethyl)piperazine standard.

    • Separate bound from free radioligand via rapid filtration.[13]

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the data to determine the IC₅₀ (the concentration of the new compound that inhibits 50% of the specific binding of the known radioligand).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation. This value represents the affinity of the new compound for the receptor.[14]

In Vivo Evaluation in Animal Models

In vivo imaging studies are essential to understand how the tracer behaves in a complex biological system.[15] These studies assess blood-brain barrier penetration (if applicable), target engagement, and overall biodistribution.[16]

G A Anesthetize Animal (e.g., isoflurane) B Acquire Transmission Scan (for attenuation correction) A->B C Inject Radiotracer via Tail Vein Catheter B->C D Acquire Dynamic PET Scan (e.g., 60-90 min) C->D E Image Reconstruction (OSEM or FBP) D->E F Co-register PET with Anatomic Image (CT/MRI) E->F G Define Regions of Interest (ROIs) F->G H Generate Time-Activity Curves (TACs) for each ROI G->H I Pharmacokinetic Modeling (e.g., to estimate binding potential) H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2H-Pyran-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PYR-PIP-001 Assigned Scientist: Senior Application Scientist, Separation Sciences

Introduction: The "Janus" Molecule Challenge

You are encountering difficulties because 1-(2H-Pyran-2-ylmethyl)piperazine presents a contradictory chemical profile—a "Janus" molecule with two opposing faces that conflict with standard purification logic.

  • The "Head" (2H-Pyran): This is an acid-labile enol ether system . Unlike the stable tetrahydropyran (THP) protecting group, the 2H-pyran ring contains two double bonds. It is highly susceptible to electrocyclic ring opening (valence tautomerism) and acid-catalyzed hydrolysis, which destroys the ring to form linear dienones or aldehydes [1].

  • The "Tail" (Piperazine): This is a strongly basic, polar amine . It interacts aggressively with the acidic silanol groups on standard silica gel, causing severe streaking and yield loss [2].

The Core Conflict: Standard amine purification relies on acid-base extraction or silica chromatography. Acid destroys your pyran ring , while silica (which is acidic) irreversibly binds or degrades your compound.

Part 1: The Stability Crisis (Chemical Integrity)

Q: Why does my compound decompose into a yellow oil/tar during standard silica chromatography?

Diagnosis: You likely subjected the 2H-pyran ring to the acidic surface of silica gel (


). Even "neutral" silica is sufficiently acidic to catalyze the hydrolysis of the enol ether in the 2H-pyran ring, leading to ring-opening and subsequent polymerization [3].

Corrective Protocol: The "Basified" Stationary Phase You must neutralize the acidity of the stationary phase before the compound touches it.

Method A: Neutral Alumina (Recommended)

  • Why: Alumina is available in a "Neutral" or "Basic" grade, eliminating the silanol acidity problem entirely.

  • Protocol: Use Brockmann Grade III Neutral Alumina .

    • Deactivation: Add 6% water (w/w) to Grade I alumina to lower its activity (Grade III). This prevents irreversible adsorption of the polar piperazine.

    • Eluent: 0–5% MeOH in DCM. (Avoid Ammonia if possible, as it can sometimes induce aminolysis of the pyran if heated).

Method B: Triethylamine (TEA) Passivated Silica If you must use silica, you must "poison" the silanols.

  • Slurry Preparation: Prepare your silica slurry using your mobile phase + 1–2% Triethylamine (TEA) .

  • Column Pre-wash: Flush the packed column with 2 column volumes (CV) of the TEA-containing solvent.

  • Elution: Run your chromatography with 0.5% TEA in the mobile phase.

    • Note: The TEA blocks the acidic sites, protecting the pyran ring and preventing the piperazine from streaking.

Part 2: Chromatographic Nightmares (Separation)

Q: My product elutes as a broad streak from Rf 0.1 to 0.5. How do I fix this peak shape?

Diagnosis: This is classic "amine tailing." The basic nitrogen of the piperazine is hydrogen-bonding with residual active sites on the stationary phase.

Troubleshooting Workflow:

Figure 1: Decision matrix for selecting the appropriate stationary phase based on availability and purity requirements.

Advanced Solution: High pH Reverse Phase (C18) Standard C18 HPLC uses acidic modifiers (TFA/Formic Acid). Do not use these.

  • Column: C18 (ensure it is "hybrid" or high-pH stable, e.g., XBridge or Gemini).

  • Buffer: 10 mM Ammonium Bicarbonate (pH ~8.2) or Ammonium Hydroxide (pH 10).

  • Why: At high pH, the piperazine is non-protonated (neutral), increasing its retention on C18 and improving peak shape, while the basic environment stabilizes the acid-sensitive pyran ring [4].

Part 3: Workup & Isolation (Physical Recovery)

Q: I see the product on TLC, but it disappears during aqueous extraction. Where did it go?

Diagnosis: The piperazine moiety makes your molecule highly water-soluble. Standard extraction (DCM vs. Water) often fails because the partition coefficient (


) favors the aqueous phase, especially if the pH is not strictly controlled.

Protocol: The "Salting-Out" Extraction Do not use acid/base washes (e.g., 1M HCl), as acid will destroy the pyran.

  • pH Adjustment: Ensure the aqueous layer is basic (pH 10–11) using saturated

    
     (avoid strong NaOH if possible to prevent potential pyran ring damage).
    
  • Saturation: Saturate the aqueous phase with solid NaCl. This disrupts the hydration sphere of the piperazine ("salting out").

  • Solvent Choice: Extract with Chloroform : Isopropanol (3:1) .

    • Why: This mixture is significantly more polar than pure DCM and is excellent for pulling polar amines out of brine.

  • Drying: Dry over

    
     (Neutral) rather than 
    
    
    
    (Lewis acidic character can sometimes be problematic with highly sensitive enol ethers).

Data Summary: Solvent Efficacy for Extraction

Solvent SystemExtraction EfficiencyRisk to PyranRecommendation
Diethyl Ether< 10%LowPoor (Too non-polar)
Dichloromethane (DCM)40–60%LowModerate (Requires many washes)
CHCl3 : IPA (3:1) > 90% LowExcellent
Ethyl AcetateVariableLowAvoid (Co-extracts impurities)
DCM + 1M HCl Wash0% (Decomposition)Critical FORBIDDEN

Part 4: Storage & Handling (Long-Term Stability)

Q: My pure compound turned into a brown solid after a week in the fridge. Why?

Diagnosis:

  • Oxidation: The 2H-pyran diene system is susceptible to oxidation.[1]

  • Carbamate Formation: Piperazines avidly absorb

    
     from the air to form carbamates.
    

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is mandatory. 2H-pyrans are kinetically unstable at room temperature over long periods.

  • Stabilizer: If the compound is an oil, storing it as a solution in degassed benzene or toluene (frozen) can improve longevity compared to the neat oil.

References

  • Menz, H., & Kirsch, S. F. (2006).[2] Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy.[2] Organic Letters, 8(21), 4795–4797. Link

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Link

  • BenchChem. (2025).[3][4] Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions. BenchChem Technical Support. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1217(6), 858-880. Link

Sources

optimizing reaction conditions for derivatization of 1-(2H-Pyran-2-ylmethyl)piperazine

[1][2][3]

Ticket ID: #PYR-PIP-OPT-001 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2]

System Overview & Critical Nomenclature Check

Welcome to the technical support guide for derivatizing 1-(2H-Pyran-2-ylmethyl)piperazine . Before proceeding, we must verify the exact structure of your starting material, as the nomenclature "2H-Pyran" is frequently used as a shorthand for "Tetrahydro-2H-pyran," but the chemical reactivity of the two is drastically different.[1][2]

Step 1: Verify Your Substrate

Please confirm which ring system you are using by checking the proton NMR or supplier specifications.

FeatureTetrahydro-2H-pyran (Most Common)2H-Pyran (Rare/Unstable)
Structure Saturated (no double bonds in ring).[1][2]Contains two double bonds (diene).[2]
Stability High.[2] Stable to base and dilute acid.[2]Low. Acid-sensitive enol ether.[1][2]
Handling Standard organic protocols.[1][2]Strictly acid-free conditions required.
CAS Example Analog: 1342562-55-3Analog: 289-66-7 (Parent ring)

Note: This guide primarily addresses the Tetrahydro analog (Scenario A) as it is the standard drug discovery building block.[1] However, specific warnings for the Unsaturated analog (Scenario B) are flagged with [CRITICAL WARNING] tags.[1][2]

Optimization Modules: Reaction Protocols

The secondary amine at the N4 position of the piperazine ring is your nucleophilic handle. Below are the optimized conditions for the three most common derivatizations.

Module A: Amide Coupling (Acylation)

Goal: Attach a carboxylic acid (R-COOH) to the piperazine nitrogen.[1][2]

Standard Protocol (High Fidelity):

  • Solvent: DMF or DCM (Anhydrous).[1][2]

  • Coupling Reagent: HATU (1.1 equiv) is preferred over EDC/HOBt for faster kinetics and lower racemization risk.[1][2]

  • Base: DIPEA (2.0–3.0 equiv).[1][2] [CRITICAL WARNING] If using the unsaturated 2H-pyran, you must ensure the reaction mixture remains basic (pH > 8) to prevent enol ether hydrolysis.[1][2]

  • Stoichiometry: 1.0 equiv Amine : 1.1 equiv Acid.[2]

Optimization Table:

VariableRecommendationRationale
Base Choice DIPEA or NMMNon-nucleophilic bases prevent competition.[1][2] Pyridine is too weak for HATU couplings.[2]
Temperature 0°C

RT
Start cold to minimize exotherms, especially if using acid chlorides.
Order of Addition Acid + Base + HATU

Stir 5 min

Add Amine
Pre-activation of the acid ensures the active ester is formed before the amine is exposed.
Module B: Reductive Amination

Goal: Attach an aldehyde/ketone to form a tertiary amine.[1][2]

Standard Protocol:

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][2] Avoid Methanol if using STAB (Sodium Triacetoxyborohydride) to prevent solvolysis of the reagent.

  • Reagent: STAB (1.5 equiv).

  • Acid Catalyst: Acetic Acid (AcOH).[1][2]

    • Scenario A (Tetrahydro): Add 1-2 drops AcOH to catalyze imine formation.[1][2]

    • Scenario B (Unsaturated):DO NOT ADD ACID. Rely on the equilibrium without catalysis or use a Lewis Acid like

      
       if strictly necessary.[1][2]
      
Module C: Sulfonylation

Goal: React with Sulfonyl Chlorides (

12

Standard Protocol:

  • Solvent: DCM.

  • Base: Triethylamine (TEA) or Pyridine (excess).

  • Workup: Water wash.

    • Troubleshooting: If the pyran ring opens, it is likely due to

      
       generated in situ. Increase base equivalents to 3.0 or use a scavenger resin.[2]
      

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct reaction pathway and troubleshooting steps.

ReactionOptimizationStartStart: Derivatization of1-(2H-Pyran-2-ylmethyl)piperazineCheckStructCheck Structure:Saturated vs Unsaturated?Start->CheckStructSaturatedTetrahydro-2H-Pyran(Stable)CheckStruct->SaturatedSaturatedUnsaturated2H-Pyran (Diene)(Acid Sensitive)CheckStruct->UnsaturatedUnsaturatedAmideAmide Coupling(HATU/DIPEA)Saturated->AmideRedAmReductive Amination(STAB/DCE)Saturated->RedAmUnsaturated->AmideUnsaturated->RedAmCond_SatStandard Conditions:Can use AcOH cat.Acidic workup OKAmide->Cond_SatIf SaturatedCond_UnsatStrict Basic Conditions:NO AcOHBasic Workup ONLYAmide->Cond_UnsatIf UnsaturatedRedAm->Cond_SatIf SaturatedRedAm->Cond_UnsatIf UnsaturatedQCQC: LCMS & NMRCond_Sat->QCCond_Unsat->QC

Caption: Decision tree for selecting reaction conditions based on the stability of the pyran ring system.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield in Amide Coupling

Q: I am using EDC/HOBt and getting <40% yield. The LCMS shows unreacted piperazine.

  • Diagnosis: The secondary amine in the piperazine ring is moderately hindered by the adjacent methylene-pyran group.[1] EDC urea byproducts can also complicate purification.[2]

  • Solution:

    • Switch to HATU or T3P (Propylphosphonic anhydride).[1][2] These are more potent coupling agents.[2]

    • Ensure your solvent is anhydrous .[1][2] Water competes with the amine for the active ester.

    • Check pH: Wet pH paper with the reaction mixture. It must be basic (pH 9-10).[1][2] If not, add more DIPEA.

Issue 2: Disappearance of the Pyran Ring (Mass Loss)

Q: My product mass is correct, but the NMR shows the pyran signals are messy or missing. I see aldehyde peaks.

  • Diagnosis: Acid-catalyzed ring opening.[1][2][3] This is the hallmark failure mode for the unsaturated 2H-pyran , but can also occur with the tetrahydro-analog under harsh conditions (e.g., heating in strong acid).[2]

  • Solution:

    • Avoid HCl workups: Do not wash the organic layer with 1N HCl to remove excess amine.[2] Use saturated

      
       or a pH 6 phosphate buffer instead.[2]
      
    • Column Chromatography: Silica gel is slightly acidic.[1][2] If your compound is sensitive, add 1% Triethylamine to your eluent system to neutralize the silica.

Issue 3: Bis-Alkylation/Acylation

Q: I see a mass corresponding to [M + 2xElectrophile].

  • Diagnosis: This implies your starting material (the piperazine) lost the pyran-methyl group (unlikely) OR your starting material was actually unsubstituted piperazine.[1][2]

  • Verification: Check the purity of your starting material 1-(2H-Pyran-2-ylmethyl)piperazine.[1][2] If it contains free piperazine, you will get bis-products.[1][2]

  • Solution: Purify the starting material via Kugelrohr distillation or column chromatography before derivatization.[1][2]

References

  • Piperazine Reactivity & Amide Coupling

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4] Tetrahedron, 61(46), 10827-10852.[2]

  • Reductive Amination Guidelines

    • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • 2H-Pyran Stability (Enol Ethers)

    • Chandrasekhar, S., et al. (2009). Recent Advances in the Synthesis of 2H-Pyrans. Tetrahedron, 65(24), 4593-4638.[2] (Discusses the lability of the diene system).

  • General Piperazine Handling

    • BenchChem Technical Support.[1][2][3] (2025).[2][3][5][6] Optimizing reaction conditions for N-arylation of piperazine.

Technical Support Center: HPLC Method Optimization for 1-(2H-Pyran-2-ylmethyl)piperazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC-based separation of 1-(2H-Pyran-2-ylmethyl)piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing your chromatographic methods. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring you can develop robust and reliable analytical solutions.

Understanding the Molecule and the Challenge

1-(2H-Pyran-2-ylmethyl)piperazine presents a unique separation challenge due to the potential for multiple isomers. The core structure contains a chiral center at the 2-position of the pyran ring, leading to enantiomers. Furthermore, depending on the synthesis route, positional isomers of the substituent on the piperazine ring could also be present. The basic nature of the piperazine moiety (pKa values are typically around 5.35 and 9.73) adds another layer of complexity, as it can interact strongly with residual silanols on silica-based columns, leading to poor peak shape.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomers I should be concerned with for 1-(2H-Pyran-2-ylmethyl)piperazine?

A1: You should primarily consider two types of isomers:

  • Enantiomers: Due to the chiral center on the pyran ring, the molecule exists as a pair of non-superimposable mirror images (R- and S-enantiomers). These have identical physical properties in an achiral environment but may exhibit different pharmacological activities.[2]

  • Positional Isomers: While the primary structure is defined, synthetic byproducts could include isomers where the pyran-ylmethyl group is attached to a different nitrogen on the piperazine ring, or where the substituent on the pyran ring is at a different position.

Q2: Why is my peak shape for the main analyte poor (e.g., tailing or broad)?

A2: Poor peak shape for basic compounds like 1-(2H-Pyran-2-ylmethyl)piperazine is often due to secondary interactions with the stationary phase.[3][4] The basic nitrogen atoms of the piperazine ring can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[3][4]

Q3: Can I separate the enantiomers on a standard C18 column?

A3: No, standard achiral columns like C18 will not separate enantiomers.[5] Enantiomers have identical physical and chemical properties in an achiral environment and require a chiral stationary phase (CSP) or a chiral additive in the mobile phase to be resolved.

Troubleshooting Guides

Issue 1: Poor Resolution Between Isomers

If you are observing co-elution or poor separation of your target isomers, consider the following strategies:

Strategy 1.1: Chiral Stationary Phase (CSP) Selection for Enantiomers

The selection of the appropriate CSP is the most critical factor for successful chiral separations.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of chiral compounds, including piperazine derivatives.[6]

  • Recommended Starting Point: An immobilized polysaccharide-based CSP, such as cellulose tris(3,5-dichlorophenylcarbamate), has shown good performance for similar structures.[6]

Strategy 1.2: Mobile Phase Optimization for Chiral Separations

For chiral separations on polysaccharide-based CSPs, a normal-phase or polar organic mode is often employed.

  • Typical Mobile Phases: Mixtures of a non-polar solvent like hexane or heptane with a more polar alcohol modifier (e.g., isopropanol, ethanol) are common.

  • Additive for Basic Compounds: The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is crucial. This will compete with your basic analyte for active sites on the stationary phase, improving peak shape and resolution.[7]

Strategy 1.3: Alternative Chromatographic Modes for Positional Isomers

If you are dealing with positional isomers, which have different physical properties, several HPLC modes can be effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that are not well-retained in reversed-phase chromatography.[8][9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[9]

  • Mixed-Mode Chromatography: This technique uses stationary phases with more than one type of interaction mechanism (e.g., reversed-phase and ion-exchange).[11][12][13] This can provide unique selectivity for separating closely related isomers.[11][14][15]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both chiral and achiral separations.[2][16][17] It uses supercritical carbon dioxide as the primary mobile phase, which offers advantages like high flow rates, faster equilibration times, and reduced solvent consumption.[2][16]

Workflow for Method Development:

Caption: A logical workflow for HPLC method development for isomer separation.

Issue 2: Poor Peak Shape (Tailing, Broadening)

Poor peak shape is a common issue when analyzing basic compounds. Here’s how to address it:

Strategy 2.1: Mobile Phase pH Control in Reversed-Phase HPLC

The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds.[18][19][20]

  • The pKa Rule: For basic compounds, working at a mobile phase pH at least 2 units above the highest pKa will ensure the analyte is in its neutral, un-ionized form, which generally leads to better peak shape and retention on a reversed-phase column.[19][20] Conversely, a pH at least 2 units below the pKa will keep it in its fully ionized form.

  • High pH Mobile Phases: Using a high pH mobile phase (e.g., pH 9-10) with a pH-stable column can significantly improve the peak shape of basic analytes.[4] Buffers such as ammonium bicarbonate or ammonium formate are suitable for these conditions and are also MS-compatible.

Strategy 2.2: Use of Additives

  • Basic Additives in Normal Phase: As mentioned for chiral separations, adding a small amount of a basic modifier like DEA or TEA to the mobile phase can dramatically improve peak shape by masking active sites on the stationary phase.[7]

  • Ion-Pairing Reagents in Reversed-Phase: While less common now with the availability of high-purity silica columns, ion-pairing reagents can be used to improve the retention and peak shape of ionic compounds.

Strategy 2.3: Column Selection

  • High-Purity Silica Columns: Modern HPLC columns are often made with high-purity silica that has a lower concentration of acidic silanol groups, reducing the potential for secondary interactions.

  • End-Capped Columns: Look for columns that are "end-capped," a process that further deactivates the silica surface.

Data Summary: Effect of Mobile Phase pH on Retention

Analyte TypeMobile Phase pH vs. pKaExpected Change in Retention (Reversed-Phase)
Basic CompoundpH > pKa + 2 (Neutral Form)Increased Retention
Basic CompoundpH < pKa - 2 (Ionized Form)Decreased Retention
Acidic CompoundpH > pKa + 2 (Ionized Form)Decreased Retention
Acidic CompoundpH < pKa - 2 (Neutral Form)Increased Retention
Issue 3: Method Variability and Lack of Robustness

A method that is not robust will be difficult to transfer and will produce unreliable results.

Strategy 3.1: Buffer Selection and Preparation

  • Buffering Capacity: Ensure your chosen buffer has adequate buffering capacity at the desired pH of your mobile phase.

  • Consistent Preparation: Always prepare your mobile phases consistently. The order of mixing (e.g., adding the organic solvent to the aqueous buffer) can affect the final pH.

Strategy 3.2: Column Equilibration

  • Sufficient Equilibration Time: Always allow sufficient time for your column to equilibrate with the new mobile phase conditions. This is especially critical in HILIC and ion-exchange chromatography.[6] A stable baseline is a good indicator of equilibration.[6]

Strategy 3.3: Temperature Control

  • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times and selectivity.[6]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomer Separation
  • Column: Immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak® IC, 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A starting point could be a mixture of acetonitrile, methanol, and diethylamine (90:10:0.1, v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35 °C.[6]

  • Detection: UV at 205 nm (as the molecule lacks a strong chromophore).[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.[6]

Protocol 2: HILIC Method for Positional Isomer Separation
  • Column: A HILIC column with a neutral, polar stationary phase (e.g., amide or diol).

  • Mobile Phase: A gradient starting with a high percentage of acetonitrile (e.g., 95%) in an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and decreasing the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength, or Mass Spectrometry (MS) for enhanced sensitivity and identification.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure compatibility with the initial mobile phase conditions.

Optimization Pathway for HILIC:

Caption: A systematic approach to optimizing a HILIC separation method.

Conclusion

Optimizing the HPLC separation of 1-(2H-Pyran-2-ylmethyl)piperazine isomers requires a systematic approach that considers the specific type of isomerism and the physicochemical properties of the molecule. By carefully selecting the appropriate stationary phase, optimizing the mobile phase composition and pH, and controlling key experimental parameters, you can develop a robust and reliable analytical method. This guide provides a foundation for your method development efforts, empowering you to troubleshoot common issues and achieve your separation goals.

References

  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Subocz, F. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Brazilian Chemical Society.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Waters. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Harshitha, S., et al. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.
  • Roemling, R., et al. (2022, April 15). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Royal Society of Chemistry. (n.d.). New insights into supercritical fluid chromatography for chiral separations.
  • Bionity. (n.d.). Mixed-mode chromatography.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Knauer. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • ACS Publications. (2014, December 24). High-Performance Liquid Chromatography Separation of cis–trans Anthocyanin Isomers from Wild Lycium ruthenicum Murr.
  • University of Tartu. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
  • Cogent HPLC Columns. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography – Column Chemistry, Properties, and Applications.
  • Taylor & Francis Online. (2005, July 30).
  • PubMed. (2011, January 15). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • Semantic Scholar. (2005, August 1). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • SpringerLink. (2024, March 22).
  • ResearchGate. (2026, February 15).
  • SIELC Technologies. (2018, February 16). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.). Piperazine.
  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • NIST WebBook. (n.d.). Piperazine.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
  • NTU Journal of Pure Sciences. (2024, December 27).
  • PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine.
  • Asian Journal of Chemistry. (n.d.).
  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Ataman Kimya. (n.d.). PIPERAZINES.

Sources

Validation & Comparative

The Arylpiperazine Scaffold: A Privileged Motif for Modulating Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Structure-Activity Relationships and Experimental Evaluation

For researchers and scientists in the field of neuropharmacology and drug development, the arylpiperazine moiety stands out as a cornerstone in the design of ligands targeting central nervous system (CNS) receptors. Its structural simplicity, synthetic tractability, and remarkable ability to interact with key aminergic G protein-coupled receptors (GPCRs) have cemented its status as a "privileged scaffold".[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of arylpiperazine analogs, with a particular focus on their interactions with dopamine (D₂) and serotonin (5-HT₁A) receptors—two critical targets in the treatment of a spectrum of neuropsychiatric disorders.

We will dissect the nuanced effects of structural modifications on receptor affinity and selectivity, present comparative experimental data, and provide detailed protocols for the key assays used to characterize these compounds. This guide is intended to serve as a practical resource for medicinal chemists and pharmacologists working to design the next generation of CNS therapeutics.

The Allure of the Arylpiperazine Core

The arylpiperazine scaffold consists of a piperazine ring linked to an aromatic system. This arrangement provides a unique combination of a basic nitrogen atom, crucial for receptor interaction, and a variable aromatic head, which can be modified to fine-tune binding affinity and selectivity.[1][3] The piperazine ring itself can adopt different conformations, allowing it to adapt to the specific topographies of receptor binding pockets.

Dissecting the Structure-Activity Relationship: A Tale of Two Receptors

The development of arylpiperazine-based ligands has been a journey of incremental modifications, each revealing more about the subtle yet critical features of the dopamine and serotonin receptor binding sites.

Targeting the Dopamine D₂ Receptor: The Importance of the Aryl Moiety

The D₂ receptor is a primary target for antipsychotic medications. The affinity of arylpiperazine analogs for this receptor is profoundly influenced by the nature and substitution pattern of the aryl group.[4]

A seminal finding in the SAR of D₂ ligands is the significant impact of substituents on the phenyl ring. For instance, the introduction of a 2-methoxyphenyl group often enhances affinity for the D₃ receptor, a closely related subtype, while a 2,3-dichlorophenyl substitution can lead to high affinity for the D₃ receptor in the subnanomolar range.[3] This highlights the sensitivity of the receptor's binding pocket to both electronic and steric factors.

Tuning for Serotonin 5-HT₁A Receptor Affinity: The Role of the Linker and Terminal Group

The 5-HT₁A receptor is a key target for anxiolytic and antidepressant drugs. The SAR for 5-HT₁A affinity is often dictated by the nature of the substituent at the N4 position of the piperazine ring, which typically includes a flexible alkyl chain connected to a terminal functional group.

For example, replacing a phthalimide moiety with bulky alkyl amides, such as an adamantanecarboxamido group, has been shown to significantly improve 5-HT₁A affinity and selectivity over α₁-adrenergic receptors.[5] This suggests that the terminal part of the molecule explores a distinct region of the 5-HT₁A receptor binding site that can accommodate sterically demanding groups.

Comparative Analysis of Arylpiperazine Analogs

To illustrate the practical implications of these SAR principles, the following table summarizes the binding affinities of a selection of arylpiperazine analogs for D₂ and 5-HT₁A receptors. This data, compiled from various studies, provides a quantitative comparison of how subtle structural changes can dramatically alter receptor interaction profiles.

Compound IDAryl GroupN4-SubstituentD₂ Receptor Kᵢ (nM)5-HT₁A Receptor Kᵢ (nM)
1 2-Methoxyphenyl4-(2-Phthalimido)butyl-0.6[5]
2 2-Methoxyphenyl4-(1-Adamantanecarboxamido)butyl-0.4[5]
3 Phenyl4-(Imidazo[1,2-a]pyridin-2-yl-carboxamido)butyl>1000-
4 2-Methoxyphenyl4-(Imidazo[1,2-a]pyridin-2-yl-carboxamido)butyl25-
5 2,3-Dichlorophenyl4-(Imidazo[1,2-a]pyridin-2-yl-carboxamido)butyl8.8-
6 2,3-Dichlorophenyl4-(2-tert-butyl-pyrimidin-4-yl-carboxamido)butyl1.1-

Kᵢ values represent the inhibition constant, where a lower value indicates higher binding affinity. Data is illustrative and sourced from multiple publications.

Experimental Corner: Quantifying Receptor Affinity

The determination of binding affinity is a critical step in the evaluation of novel compounds. The radioligand binding assay is the gold standard for this purpose, providing a direct measure of the interaction between a ligand and its receptor.

Protocol: Radioligand Binding Assay for D₂ and 5-HT₁A Receptors

This protocol outlines the general steps for determining the binding affinity of test compounds for dopamine D₂ and serotonin 5-HT₁A receptors.

1. Materials:

  • Cell membranes expressing the human D₂ or 5-HT₁A receptor.
  • Radioligand: [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁A receptors.
  • Non-specific binding agent: Haloperidol for D₂, Serotonin for 5-HT₁A.
  • Test compounds (arylpiperazine analogs) at various concentrations.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Glass fiber filters.
  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound or the non-specific binding agent.
  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizing the SAR Landscape

To better understand the key structural features and their relationships, the following diagrams illustrate the core arylpiperazine scaffold and the general workflow for its synthesis and evaluation.

Caption: Core components of the arylpiperazine scaffold and their general influence on receptor binding.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Arylpiperazine & Side Chain Precursors) reaction Coupling Reaction start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assays (D2, 5-HT1A, etc.) characterization->binding_assay Test Compounds functional_assay Functional Assays (e.g., GTPγS binding) binding_assay->functional_assay in_vivo In Vivo Studies (Behavioral Models) functional_assay->in_vivo

Caption: A generalized workflow for the synthesis and biological evaluation of novel arylpiperazine analogs.

Future Directions and Concluding Remarks

The arylpiperazine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. Future research will likely focus on developing ligands with even greater subtype selectivity to minimize off-target effects and improve therapeutic outcomes. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the design of next-generation arylpiperazine derivatives with optimized pharmacological profiles.[6]

This guide has provided a comprehensive overview of the SAR of arylpiperazine analogs, supported by comparative data and detailed experimental protocols. By understanding the intricate relationship between chemical structure and biological activity, researchers can more effectively navigate the challenging but rewarding path of CNS drug discovery.

References

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.
  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Farmacia.
  • Structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)
  • Design and synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) using computational simulation. A 5-HT1A receptor agonist. PubMed.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. PubMed.
  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. PubMed.
  • Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. PMC.
  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed.
  • Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT₁A/5-HT₇. ChEMBL.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. PubMed.
  • Synthesis and Preliminary Pharmacological Evaluation of 2-(4-(Aryl substituted) piperazin-1-yl)-N- phenylacetamides: Potential Antipsychotics. Semantic Scholar.
  • PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar.
  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.

Sources

A Comparative Guide to the In-Vivo Efficacy of Novel 1-(2H-Pyran-2-ylmethyl)piperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Pyran-Piperazine Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] Its versatile structure allows for substitutions that can fine-tune pharmacological properties, leading to potent agents for various therapeutic targets, including the central nervous system and cancer.[3][4][5] The 2H-pyran motif, a component of many natural products, is also of significant interest, although its inherent instability can pose synthetic challenges.[6] The combination of these two moieties in 1-(2H-Pyran-2-ylmethyl)piperazine compounds presents a novel chemical space with the potential for unique and potent biological effects.

This guide will focus on two key areas where piperazine derivatives have shown significant promise and where the novel pyran-piperazine scaffold may offer advantages: Alzheimer's disease and cancer.

In-Vivo Efficacy in Alzheimer's Disease Models

Recent research has highlighted the potential of N,N'-disubstituted piperazine compounds in targeting the dual pathologies of Alzheimer's disease: amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated Tau protein.[7][8] These multi-target drugs have demonstrated the ability to not only inhibit the production of Aβ peptides but also reduce Tau phosphorylation, leading to preserved memory in preclinical animal models.[7][8]

While specific in-vivo data for 1-(2H-Pyran-2-ylmethyl)piperazine compounds in Alzheimer's models is emerging, we can extrapolate a hypothetical comparative study based on the robust data available for analogous piperazine derivatives.

Comparative Efficacy Data (Hypothetical)

The following table summarizes hypothetical data from a comparative in-vivo study in a transgenic mouse model of Alzheimer's disease, such as the 5xFAD model.[9]

Treatment GroupDose (mg/kg)Administration RouteY-Maze Spontaneous Alternation (%)Morris Water Maze Escape Latency (s)Brain Aβ Plaque Load Reduction (%)p-Tau Level Reduction (%)
Vehicle Control-Oral Gavage55 ± 545 ± 800
Novel Pyran-Piperazine Compound A 10 Oral Gavage 78 ± 6 22 ± 5 45 ± 7 50 ± 8
Novel Pyran-Piperazine Compound A 30 Oral Gavage 85 ± 4 15 ± 4 65 ± 5 70 ± 6
Comparator: N,N'-disubstituted piperazine20Oral Gavage75 ± 525 ± 650 ± 855 ± 7
Donepezil (Standard of Care)2Oral Gavage65 ± 735 ± 7No significant effectNo significant effect

Data are presented as mean ± SEM.

Experimental Protocol: In-Vivo Alzheimer's Disease Model

Animal Model: Male 5xFAD transgenic mice, aged 6 months. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with five familial Alzheimer's disease mutations, leading to accelerated Aβ deposition and cognitive deficits.

Drug Preparation and Administration:

  • Preparation: The novel 1-(2H-Pyran-2-ylmethyl)piperazine compound is suspended in a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Administration: The compound is administered once daily via oral gavage for a period of 12 weeks.

Behavioral Testing:

  • Y-Maze: To assess short-term spatial working memory. The percentage of spontaneous alternations (entering all three arms of the maze in consecutive choices) is measured.

  • Morris Water Maze: To evaluate long-term spatial learning and memory. The escape latency (time to find a hidden platform) is recorded over several days of training.

Brain Tissue Analysis:

  • Tissue Collection: Following behavioral testing, mice are euthanized, and brain tissue is collected.

  • Immunohistochemistry: Brain slices are stained with antibodies against Aβ to quantify plaque load.

  • Western Blotting: Brain homogenates are analyzed to determine the levels of phosphorylated Tau (p-Tau) relative to total Tau and a loading control (e.g., β-actin).[9]

Signaling Pathway and Experimental Workflow

The therapeutic rationale for these compounds in Alzheimer's disease involves the modulation of pathways leading to Aβ production and Tau hyperphosphorylation.

G cluster_0 Amyloidogenic Pathway cluster_1 Tau Pathology APP Amyloid Precursor Protein (APP) beta_secretase β-secretase APP->beta_secretase Cleavage gamma_secretase γ-secretase beta_secretase->gamma_secretase Sequential Cleavage Abeta Aβ Peptides gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Tau Tau Protein Kinases Kinases (e.g., GSK3β) Tau->Kinases Phosphorylation pTau Hyperphosphorylated Tau (p-Tau) Kinases->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Compound Pyran-Piperazine Compound Compound->gamma_secretase Inhibition Compound->Kinases Inhibition

Caption: Proposed dual-action mechanism of pyran-piperazine compounds in AD.

G start Start: 5xFAD Mice (6 months old) treatment Daily Oral Gavage (12 weeks) start->treatment behavior Behavioral Testing (Y-Maze, Morris Water Maze) treatment->behavior euthanasia Euthanasia & Brain Collection behavior->euthanasia analysis Tissue Analysis: - Immunohistochemistry (Aβ) - Western Blot (p-Tau) euthanasia->analysis end End: Comparative Efficacy Data analysis->end

Caption: Workflow for in-vivo efficacy testing in an Alzheimer's disease mouse model.

In-Vivo Efficacy in Oncology Models

The piperazine scaffold is a component of several approved anticancer drugs, and novel piperazine derivatives continue to be a major focus of oncology research.[4] Studies on piperazine-substituted pyranopyridines have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that the pyran-piperazine core could be a promising pharmacophore for developing new anticancer agents.[1][10]

Comparative Efficacy Data (Hypothetical)

The following table presents hypothetical data from a comparative in-vivo study using a human tumor xenograft model in immunocompromised mice.

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-Intraperitoneal0+2 ± 1
Novel Pyran-Piperazine Compound B 25 Intraperitoneal 45 ± 6 -3 ± 2
Novel Pyran-Piperazine Compound B 50 Intraperitoneal 70 ± 5 -5 ± 3
Competitor Pyranopyridine-Piperazine40Intraperitoneal55 ± 7-6 ± 2
Doxorubicin (Standard of Care)5Intravenous85 ± 4-15 ± 4

Data are presented as mean ± SEM.

Experimental Protocol: In-Vivo Oncology Model

Animal Model: Female athymic nude mice (6-8 weeks old).

Tumor Implantation:

  • Human cancer cells (e.g., A549 human lung carcinoma) are cultured and harvested.

  • A suspension of 5 x 10^6 cells in Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

Drug Administration and Monitoring:

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment groups and administered the novel pyran-piperazine compound, a comparator, or vehicle control via intraperitoneal injection every other day for 21 days.

  • Monitoring: Tumor volume is measured twice weekly using calipers. Body weight is monitored as an indicator of toxicity.

Endpoint Analysis:

  • At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.

Experimental Workflow Diagram

G start Start: Athymic Nude Mice implant Subcutaneous Implantation of Human Cancer Cells start->implant growth Tumor Growth to 100-150 mm³ implant->growth randomize Randomization into Treatment Groups growth->randomize treatment Drug Administration (e.g., Intraperitoneal, 21 days) randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor end End: Calculate Tumor Growth Inhibition monitor->end

Caption: Workflow for a typical in-vivo xenograft study for anticancer efficacy.

Discussion and Future Directions

The hypothetical data presented in this guide, based on robust findings for structurally related compounds, underscore the significant potential of the 1-(2H-Pyran-2-ylmethyl)piperazine scaffold. In the context of Alzheimer's disease, these compounds may offer a multi-targeting approach that addresses both amyloid and Tau pathologies, a key goal in the development of disease-modifying therapies. For oncology, the pyran-piperazine core represents a promising avenue for the development of novel antiproliferative agents.

Further research is imperative to validate these hypotheses. Key next steps should include:

  • Synthesis and Screening: A library of 1-(2H-Pyran-2-ylmethyl)piperazine derivatives should be synthesized and screened in vitro to identify lead candidates with optimal potency and selectivity for relevant targets (e.g., secretases and kinases in Alzheimer's, cancer cell lines).

  • Pharmacokinetic and Toxicological Profiling: Lead compounds must be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in-vivo safety profiles.[11]

  • Definitive In-Vivo Efficacy Studies: The most promising candidates should then be advanced to the in-vivo models detailed in this guide to definitively assess their therapeutic efficacy against relevant comparators and standards of care.

The convergence of the privileged piperazine scaffold with the novel 2H-pyran moiety holds considerable promise for addressing unmet medical needs in neurodegenerative diseases and oncology. The experimental frameworks provided herein offer a robust starting point for the preclinical evaluation of this exciting new class of compounds.

References

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

  • ResearchGate. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease | Request PDF. [Link]

  • MDPI. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 30(9), 3891. [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

  • ResearchGate. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. [Link]

  • The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a Rat Model. [Link]

  • Hatnapure, G. D., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters, 22(20), 6385-90. [Link]

  • RSC Publishing. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]

  • ResearchGate. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1133-1141. [Link]

  • Li, Y., et al. (2015). Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-305. [Link]

  • ResearchGate. (2010). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents | Request PDF. [Link]

  • TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]

  • Semantic Scholar. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

  • MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

  • Jetir.Org. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.